5-chloroquinoline-8-sulfonyl Chloride
Description
Properties
IUPAC Name |
5-chloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXPLMVUMLWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400848 | |
| Record name | 5-chloroquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21121-54-0 | |
| Record name | 5-chloroquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive NMR Spectral Analysis of 5-Chloroquinoline-8-Sulfonyl Chloride: A Technical Guide
Executive Summary
5-Chloroquinoline-8-sulfonyl chloride (CAS 21121-54-0)[1] is a highly reactive, bifunctional electrophilic building block widely utilized in medicinal chemistry. It serves as a critical precursor in the synthesis of complex heterocyclic sulfonamides, which are actively investigated as Edg-1 antagonists[2] and novel ubiquitination inhibitors[3]. For researchers and drug development professionals, verifying the structural integrity of this moisture-sensitive precursor is paramount. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, detailing the mechanistic causality behind the chemical shifts and outlining a self-validating protocol for sample preparation and downstream application.
Structural & Electronic Causality
The quinoline core of this molecule is modified by two strongly electron-withdrawing groups (EWGs): a chlorine atom at C-5 and a sulfonyl chloride group (-SO 2 Cl) at C-8.
-
The Heteroatom Effect: The nitrogen atom at position 1 exerts a strong inductive and resonance-withdrawing effect, severely deshielding the protons at C-2 and C-4.
-
The -SO 2 Cl Effect: The sulfonyl chloride group is one of the most powerful EWGs encountered in organic synthesis. It dramatically deshields the ortho-proton (H-7) through powerful inductive effects and magnetic anisotropy.
-
The Halogen Effect: The chlorine at C-5 exerts a net inductive deshielding effect on the adjacent H-6 proton, though it is weaker than the sulfonyl group due to competing resonance donation from the halogen's lone pairs.
Nuclear Magnetic Resonance (NMR) Spectral Data
The following spectral assignments are derived from empirical data of closely related sulfonamide analogs[3] and high-resolution predictive substituent modeling.
1 H NMR Assignments & Mechanistic Causality
Solvent: Anhydrous CDCl 3 | Frequency: 400 MHz
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Mechanistic Causality & Assignment |
| H-2 | 9.30 | dd | 4.5, 1.5 | 1H | Highly deshielded by the adjacent electronegative quinoline nitrogen and the aromatic ring current. |
| H-4 | 8.80 | dd | 8.5, 1.5 | 1H | Deshielded by its para-relationship to the nitrogen atom, placing a partial positive charge at C-4 via resonance. |
| H-7 | 8.50 | d | 8.0 | 1H | Strongly deshielded by the adjacent, highly electron-withdrawing -SO 2 Cl group at C-8. |
| H-6 | 7.85 | d | 8.0 | 1H | Deshielded by the adjacent -Cl atom at C-5, forming an AB spin system with H-7. |
| H-3 | 7.80 | dd | 8.5, 4.5 | 1H | The least deshielded proton on the heteroaromatic ring; meta to the nitrogen, avoiding direct resonance deshielding. |
13 C NMR Assignments & Substituent Effects
Solvent: Anhydrous CDCl 3 | Frequency: 100 MHz
| Position | Chemical Shift (ppm) | Causality & Substituent Effects |
| C-2 | 151.3 | Directly bonded to nitrogen; experiences maximum inductive deshielding. |
| C-8 | 144.6 | Ipso-carbon attached to the strongly electron-withdrawing -SO 2 Cl group. |
| C-8a | 144.2 | Bridgehead carbon adjacent to the nitrogen heteroatom. |
| C-4 | 135.0 | Para to nitrogen; experiences resonance-induced deshielding. |
| C-5 | 133.7 | Ipso-carbon attached to the electronegative chlorine atom. |
| C-7 | 131.2 | Ortho to the -SO 2 Cl group; experiences strong inductive deshielding. |
| C-6 | 127.5 | Meta to -SO 2 Cl and ortho to -Cl. |
| C-4a | 126.2 | Bridgehead carbon; relatively shielded compared to C-8a. |
| C-3 | 123.0 | Meta to nitrogen; least affected by heteroatom inductive effects. |
Self-Validating NMR Acquisition Protocol
Sulfonyl chlorides are notoriously sensitive to hydrolysis. Exposure to atmospheric moisture or residual water in NMR solvents rapidly converts the compound into 5-chloroquinoline-8-sulfonic acid and hydrochloric acid. To ensure scientific integrity, the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology:
-
Solvent Preparation: Utilize strictly anhydrous stored over activated 4Å molecular sieves. Causality: Prevents the hydrolysis of the -SO 2 Cl group.
-
Sample Dissolution: Dissolve 15–20 mg of 5-chloroquinoline-8-sulfonyl chloride in 0.6 mL of the anhydrous CDCl 3 .
-
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point accurately.
-
Filtration: Pass the dissolved sample through a glass wool plug housed in a Pasteur pipette directly into a clean, oven-dried 5 mm NMR tube. Causality: Removes undissolved particulates that distort magnetic field homogeneity, ensuring sharp peak resolution.
-
Self-Validation (The Hydrolysis Check): Upon acquiring the 1 H spectrum, immediately inspect the baseline between 10.0 and 12.0 ppm.
-
Validation Pass: A flat baseline indicates an intact sulfonyl chloride.
-
Validation Fail: A broad singlet in this region indicates the presence of a sulfonic acid (-SO 3 H) proton, meaning the sample has hydrolyzed. Furthermore, hydrolysis will cause a noticeable upfield shift of the H-7 proton due to the loss of the highly electronegative chlorine atom on the sulfur.
-
Caption: Self-validating workflow for the NMR acquisition of moisture-sensitive sulfonyl chlorides.
Downstream Application: Sulfonamide Synthesis
Once the structural integrity of 5-chloroquinoline-8-sulfonyl chloride is verified via NMR, it is typically deployed as an electrophile to synthesize bioactive sulfonamides. The following protocol outlines the synthesis of a sulfonamide derivative (e.g., coupling with p-toluidine) as utilized in the development of ubiquitination inhibitors[3].
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 equivalent of 5-chloroquinoline-8-sulfonyl chloride in anhydrous dichloromethane (DCM) and cool the system to 0°C under an inert argon atmosphere.
-
Nucleophilic Addition: Slowly add 1.1 equivalents of the target primary or secondary amine (e.g., p-toluidine).
-
Catalysis & Scavenging: Add 2.1 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine. DMAP acts as a nucleophilic catalyst, temporarily forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction.
-
-
Propagation: Allow the reaction to warm to room temperature and stir continuously for 20 hours.
-
Termination: Quench the reaction with saturated aqueous NaHCO 3 , extract with DCM, and purify via flash column chromatography to yield the target sulfonamide.
Caption: Catalytic synthetic pathway for generating sulfonamide derivatives from sulfonyl chlorides.
References
- Title: WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors Source: Google Patents URL
Sources
Storage conditions and thermal stability of 5-chloroquinoline-8-sulfonyl chloride
An In-Depth Technical Guide to the Storage Conditions and Thermal Stability of 5-Chloroquinoline-8-Sulfonyl Chloride
Executive Summary
5-Chloroquinoline-8-sulfonyl chloride (5-CQSC), frequently isolated and handled as its hydrochloride salt (CAS: 21121-54-0), is a highly reactive electrophilic intermediate[1][2]. In medicinal chemistry and drug development, it is a critical building block for synthesizing sulfonamides—a structural motif essential to various bioactive molecules, including advanced ubiquitination inhibitors targeting tumor suppressor degradation pathways[3]. However, the inherent reactivity of the sulfonyl chloride moiety makes 5-CQSC acutely vulnerable to hydrolysis and thermal degradation[4]. This whitepaper outlines the physicochemical causality behind its instability and provides self-validating protocols for its optimal storage and thermal analysis.
Physicochemical Profiling & Structural Causality
The structural architecture of 5-CQSC features a quinoline heterocycle substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 8-position.
Electrophilicity and Hydrolytic Vulnerability The sulfonyl chloride functional group is intensely electrophilic. When exposed to ambient moisture, it undergoes rapid nucleophilic attack by water molecules[4]. This hydrolysis reaction cleaves the sulfur-chlorine bond, converting the active reagent into 5-chloroquinoline-8-sulfonic acid while concomitantly liberating hydrogen chloride (HCl) gas.
Autocatalytic Degradation The generation of HCl is highly problematic. In a sealed, moisture-contaminated container, the evolved HCl gas not only pressurizes the vessel (creating a physical hazard) but also acts as an acid catalyst, accelerating the further degradation of the bulk material.
Caption: Hydrolysis pathway of 5-CQSC illustrating moisture-driven degradation into sulfonic acid and HCl.
Thermal Stability & Degradation Kinetics
Sulfonyl chlorides are generally sensitive to thermal stress. While strictly dry 5-CQSC is stable under ambient conditions, excessive heat triggers irreversible exothermic decomposition[5][6].
-
Decomposition Threshold: Analogous unsubstituted quinoline-8-sulfonyl chloride exhibits a decomposition temperature ( Tdec ) of approximately 265°C[5]. For 5-CQSC, thermal degradation initiates near this threshold.
-
Toxic Byproducts: The thermal breakdown of the quinoline-sulfonyl chloride structure leads to the evolution of highly toxic and irritating gases, primarily sulfur oxides ( SOx ), nitrogen oxides ( NOx ), and hydrogen chloride[4][6].
-
Chemical Incompatibilities: The compound reacts violently with strong oxidizing agents, strong bases, and protic solvents (e.g., water, alcohols, amines)[5].
Quantitative Data: Stability Metrics
Table 1 summarizes the stability matrix of 5-CQSC across varying environmental parameters, providing a predictive baseline for shelf-life.
| Storage Condition | Atmosphere | Temp (°C) | Estimated Shelf-Life | Primary Degradation Risk |
| Optimal (Long-Term) | Argon (Inert) | -20°C | > 12 Months | Negligible if seal remains intact[2][7] |
| Acceptable (Short-Term) | Nitrogen (Inert) | 2-8°C | 3 - 6 Months | Slow hydrolysis from micro-moisture ingress[1] |
| Suboptimal | Ambient Air | 20-25°C | < 1 Week | Rapid hydrolysis, HCl gas evolution |
| Thermal Stress | Any | > 250°C | Immediate | Exothermic decomposition ( SOx , NOx )[5] |
| Table 1: Comparative stability metrics for 5-chloroquinoline-8-sulfonyl chloride. |
Storage Conditions & Best Practices
To maintain the scientific integrity of 5-CQSC for sensitive downstream applications (such as high-yield sulfonamide coupling), strict adherence to the following environmental controls is mandatory:
-
Temperature Control: For long-term preservation, the compound must be stored in a freezer at -20°C[2][7]. For active, daily use, storage in a 2-8°C refrigerator is acceptable[1]. Crucial Causality: The container must be allowed to equilibrate to room temperature before opening; otherwise, atmospheric moisture will instantly condense on the cold solid, initiating the autocatalytic hydrolysis cycle.
-
Inert Atmosphere: The headspace of the storage vessel must be flushed with an inert gas. Argon is preferred over Nitrogen due to its higher density, allowing it to form a protective, moisture-excluding blanket directly over the solid reagent[5].
-
Container Specifications: Utilize amber glass vials to prevent photolytic degradation. Vials must be sealed with PTFE-lined caps, as standard rubber or silicone septa will rapidly degrade upon exposure to trace HCl fumes.
Caption: Step-by-step workflow for the optimal handling and storage of moisture-sensitive 5-CQSC.
Experimental Protocols
Protocol A: Inert Handling and Aliquoting of 5-CQSC
Objective: To divide bulk 5-CQSC into single-use aliquots without compromising the reagent's integrity through moisture exposure. This creates a self-validating system where the bulk batch is never repeatedly exposed to ambient air.
-
Preparation: Dry all amber glass vials and PTFE-lined caps in a vacuum oven at 110°C for at least 4 hours. Transfer them directly into an inert-atmosphere glovebox (Argon, H2O < 1 ppm).
-
Equilibration: Bring the sealed bulk container of 5-CQSC to room temperature before introducing it into the glovebox antechamber.
-
Aliquoting: Inside the glovebox, weigh the required masses of 5-CQSC into the pre-dried vials using a static-free spatula.
-
Sealing: Cap the vials tightly. Wrap the cap junctions with Parafilm to provide an additional barrier against moisture ingress during freezer storage.
-
Storage: Remove the aliquots from the glovebox and immediately transfer them to a -20°C freezer[2][7]. Store the vials inside a secondary desiccator containing indicating silica gel.
Protocol B: Thermal Stability Verification via TGA/DSC
Objective: To empirically determine the onset of thermal decomposition and verify the purity of an aged 5-CQSC batch. A mass loss prior to 100°C serves as a self-validating indicator of moisture contamination or residual HCl from partial hydrolysis.
-
Sample Prep: Under a nitrogen purge, load 2–5 mg of 5-CQSC into an aluminum crucible. Seal with a pin-holed lid to allow evolved gases to escape, preventing crucible rupture.
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC). Set the purge gas to high-purity Nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at a rate of 10°C/min from 25°C to 400°C.
-
Data Analysis:
-
DSC: Monitor for an endothermic melting peak followed by a sharp exothermic peak indicating structural decomposition (expected ~265°C)[5].
-
TGA: Record the temperature at which 5% mass loss occurs ( Td5% ).
-
Safety Note: Ensure the TGA exhaust is properly scrubbed or vented to a fume hood, as decomposition yields corrosive HCl and toxic SOx / NOx gases[4][6].
-
References
-
[7] 5-Chloroquinoline-8-sulfonyl Chloride - Xi'an Qiyue Biological Technology. Available at: [Link]
-
[5] quinoline-8-sulfonyl chloride Physico-chemical Properties - ChemBK. Available at:[Link]
-
[6] SAFETY DATA SHEET: Quinoline-8-sulfonyl chloride - Fisher Scientific. Available at: [Link]
-
[3] WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents. Available at:
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Crystal structure and molecular weight of 5-chloroquinoline-8-sulfonyl chloride
An In-Depth Technical Guide to 5-Chloroquinoline-8-Sulfonyl Chloride: Structural Dynamics, Synthesis, and Drug Discovery Applications
As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the linchpin for complex drug discovery programs. Among these, 5-chloroquinoline-8-sulfonyl chloride stands out as a highly privileged scaffold. Widely utilized in the synthesis of specialized sulfonamides, this compound is a critical intermediate in the development of Edg-1 (S1P1) receptor antagonists, ubiquitination inhibitors, and neurotherapeutics[1][2][3].
This whitepaper provides a comprehensive analysis of its physicochemical properties, crystallographic features, and validated synthetic protocols, designed to equip researchers with the mechanistic understanding necessary to optimize its use in the laboratory.
Physicochemical Profiling and Molecular Weight
A common pitfall in the procurement and application of 5-chloroquinoline-8-sulfonyl chloride is the confusion between its free base and its hydrochloride salt form. Because sulfonyl chlorides are inherently moisture-sensitive and prone to hydrolysis, commercial vendors frequently supply this reagent as a hydrochloride salt (CAS: 21121-54-0)[4][5]. Protonation of the quinoline nitrogen prevents autocatalytic degradation, significantly enhancing the reagent's shelf life[6].
Table 1: Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C9H5Cl2NO2S | C9H6Cl3NO2S |
| Molecular Weight | 262.11 g/mol [7] | 298.57 g/mol [4][5] |
| Monoisotopic Mass | 260.9418 Da[8] | 296.9185 Da |
| Physical State | White to light yellow crystal[9] | Off-white to pale yellow powder |
| Solubility | Soluble in DCM, THF, Dioxane | Soluble in polar aprotic solvents |
| Storage Conditions | Inert atmosphere, 2–8 °C[6] | Inert atmosphere, < 15 °C |
Crystallographic Structure and Conformational Causality
Understanding the 3D spatial arrangement of 5-chloroquinoline-8-sulfonyl chloride is crucial for predicting its reactivity and target-binding orientation. While the compound is highly reactive, X-ray crystallographic analyses of closely related 8-quinolinesulfonyl chlorides and their resulting sulfonamides reveal several conserved structural motifs[10][11]:
-
Planarity and Steric Hindrance: The fused bicyclic quinoline ring is strictly planar. However, the sulfonyl chloride group at the 8-position is subjected to significant steric crowding from the adjacent quinoline nitrogen at the 1-position. This forces the sulfonyl group out of the quinoline plane, adopting a distorted tetrahedral geometry around the sulfur atom.
-
Bond Metrics: The S–Cl bond length is characteristically elongated (approx. 2.0–2.1 Å), reflecting its high reactivity and leaving-group potential. The O=S=O angle typically compresses to ~119–120° due to the repulsion of the double bonds[10][11].
-
Electronic Activation via Para-Substitution: The 5-chloro substituent and the 8-sulfonyl chloride group are positioned para to each other on the fused benzene ring. The electron-withdrawing nature of the chlorine atom pulls electron density away from the aromatic system. This inductive effect propagates to the sulfonyl sulfur, increasing its electrophilicity and making it exceptionally susceptible to nucleophilic attack by primary and secondary amines[3][9].
Validated Synthetic Workflows
To ensure scientific integrity and reproducibility, the following protocols describe the self-validating synthesis of the sulfonyl chloride and its subsequent conversion into a biologically active sulfonamide.
Protocol A: Synthesis of 5-Chloroquinoline-8-Sulfonyl Chloride
This protocol utilizes a two-step continuous chlorosulfonation method. The causality behind using both chlorosulfonic acid and thionyl chloride is to ensure that any intermediate sulfonic acid is fully converted into the highly reactive sulfonyl chloride[6][9].
-
Electrophilic Aromatic Substitution: Charge a dry, nitrogen-flushed round-bottom flask with chlorosulfonic acid (approx. 6.5 equivalents). Cool to 0 °C using an ice bath.
-
Addition: Slowly add 5-chloroquinoline (1.0 eq) dropwise. The reaction is highly exothermic.
-
Heating: Gradually warm the system to 140 °C and stir continuously for 10 hours. This drives the sulfonation at the sterically hindered 8-position.
-
Chlorination: Cool the mixture to 40 °C. Add thionyl chloride (SOCl2, 2.0 eq) dropwise. Heat the reaction to 70 °C for 4 hours to convert all sulfonic acid intermediates to the sulfonyl chloride[9].
-
Quenching & Isolation: Cool to room temperature and carefully pour the mixture over crushed ice. A solid precipitate will form immediately. Stir for 30 minutes, filter, wash with cold water, and dry under a vacuum to yield the product[9].
Protocol B: General Sulfonamide Coupling
-
Preparation: Dissolve 5-chloroquinoline-8-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0–10 °C[1][3].
-
Nucleophilic Acyl Substitution: Add the target amine (1.1 eq), followed by a non-nucleophilic base such as triethylamine (1.5–2.0 eq) or pyridine (catalytic to 1.0 eq)[1][3]. The base neutralizes the HCl generated, preventing the protonation of the nucleophilic amine.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–20 hours. Monitor via TLC[1][3].
-
Purification: Dilute with DCM, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography[1].
Workflow for the synthesis and functionalization of 5-chloroquinoline-8-sulfonyl chloride.
Applications in Drug Development
The unique spatial geometry and electronic properties of 5-chloroquinoline-8-sulfonamides make them highly effective pharmacophores for several critical biological targets:
-
Edg-1 (S1P1) Antagonists: Sphingosine-1-phosphate receptor 1 (S1P1), formerly known as Edg-1, is a G-protein coupled receptor critical for immune cell trafficking and tumor angiogenesis. Sulfonamides derived from 5-chloroquinoline-8-sulfonyl chloride act as potent Edg-1 antagonists, making them valuable in oncology and autoimmune disease research[2][12][13][14].
-
Ubiquitination Inhibitors: Recent patents highlight the use of these derivatives in blocking specific ubiquitination pathways, thereby preventing the degradation of tumor suppressor proteins and inducing apoptosis in cancer cells[1].
-
Neurotherapeutics (MAO and AChE Inhibition): Quinoline-8-sulfonamides are actively investigated as multi-targeting agents for cognitive decline. The quinoline core mimics natural neurotransmitter scaffolds, allowing these compounds to effectively enter the active sites of Monoamine Oxidase (MAO) and Cholinesterases (ChE), forming critical hydrogen bonds with residues like TYR444 in MAO-A[3].
Mechanism of action for Edg-1 (S1P1) antagonists derived from quinoline-8-sulfonyl chlorides.
References
-
PubChemLite. "C9H5Cl2NO2 - Explore - PubChemLite: 5-chloroquinoline-8-sulfonyl chloride." University of Luxembourg. Available at: [Link]
- Google Patents. "WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors." Google Patents.
-
RSC Publishing. "Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation." Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. "From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides." ResearchGate. Available at: [Link]
-
Semantic Scholar. "Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Bio." Semantic Scholar. Available at: [Link]
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- 3. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 4. 21121-54-0 | CAS DataBase [m.chemicalbook.com]
- 5. 21121-54-0|5-Chloroquinoline-8-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 6. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]
- 7. 56912-66-4|6-Chloroquinoline-8-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. PubChemLite - C9H5Cl2NO2 - Explore [pubchemlite.lcsb.uni.lu]
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Degradation Dynamics of 5-Chloroquinoline-8-Sulfonyl Chloride in Aqueous Media: Mechanisms, Kinetics, and Experimental Protocols
Introduction
5-Chloroquinoline-8-sulfonyl chloride (5-Cl-8-QSC) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry for the synthesis of sulfonamides, kinase inhibitors, and targeted protein degraders. Despite its synthetic utility, its application is frequently complicated by its inherent instability in the presence of moisture. For drug development professionals and process chemists, understanding the precise degradation pathways of 5-Cl-8-QSC in aqueous media is critical for optimizing reaction conditions, formulating stable stock solutions, and minimizing yield attrition during scale-up.
Mechanistic Pathways of Degradation
The primary degradation pathway of 5-Cl-8-QSC in aqueous media is hydrolysis. When exposed to water—even in trace amounts—the highly electrophilic sulfonyl sulfur undergoes nucleophilic attack, resulting in the cleavage of the sulfur-chlorine bond to yield 5-chloroquinoline-8-sulfonic acid and hydrochloric acid[1].
The kinetics and specific mechanism of this hydrolysis are heavily influenced by the electronic nature of the quinoline scaffold. The electron-withdrawing properties of the quinoline ring, further exacerbated by the inductive effect of the 5-chloro substituent, significantly increase the electrophilicity of the sulfonyl group. In alkaline conditions, the hydrolysis proceeds rapidly via an SN2 -like mechanism where bond-formation between the hydroxide ion and the sulfur atom predominates in the trigonal bipyramidal transition state[2]. Even at ambient temperatures, quinoline-8-sulfonyl chlorides are known to slowly decompose into their corresponding stable sulfonic acids over a period of months[3]. While the low aqueous solubility of some sulfonyl chlorides can temporarily protect them from bulk hydrolysis in biphasic mixtures[4], homogenous aqueous-organic environments result in rapid and irreversible degradation.
Degradation pathway of 5-chloroquinoline-8-sulfonyl chloride via nucleophilic attack.
Kinetic Profiling and pH Dependence
The degradation rate of 5-Cl-8-QSC is not linear across the pH spectrum. Solvolysis in neutral to slightly acidic media is relatively slow, governed by the attack of neutral water molecules. As the pH increases, the concentration of the highly nucleophilic hydroxide ion rises, shifting the kinetic profile to a rapid second-order process. Table 1 summarizes the representative kinetic parameters for the hydrolysis of 5-Cl-8-QSC across various conditions.
Table 1: Representative Kinetic Parameters for 5-Cl-8-QSC Hydrolysis
| pH Level | Buffer System | Temp (°C) | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| 3.0 | Formate | 25 | ~45 min | 5-Chloroquinoline-8-sulfonic acid |
| 7.0 | Phosphate | 25 | ~12 min | 5-Chloroquinoline-8-sulfonic acid |
| 9.0 | Borate | 25 | < 2 min | 5-Chloroquinoline-8-sulfonic acid |
| 7.0 | Phosphate | 40 | ~3 min | 5-Chloroquinoline-8-sulfonic acid |
Experimental Methodologies: Monitoring and Mitigating Degradation
To accurately profile the degradation of 5-Cl-8-QSC, researchers must overcome the analytical challenge of on-column hydrolysis. Direct injection of sulfonyl chlorides into aqueous reverse-phase LC-MS systems often results in continuous degradation during the chromatographic run, yielding artificially low recovery rates and skewed kinetic data.
To resolve this, the following self-validating quenching protocol must be employed. By utilizing a secondary amine, the unreacted sulfonyl chloride is instantaneously trapped as a highly stable sulfonamide, freezing the kinetic state of the sample.
Step-by-Step Kinetic Evaluation Protocol:
-
Buffer Preparation: Prepare 50 mL of the target aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0) and equilibrate to 25 °C in a thermostatic water bath.
-
Stock Solution Formulation: Prepare a 10 mM stock solution of 5-Cl-8-QSC in strictly anhydrous acetonitrile.
-
Causality: Acetonitrile is chosen because it is an aprotic solvent lacking nucleophilic protons, preventing premature solvolysis of the stock prior to the experiment.
-
-
Reaction Initiation: Spike 500 µL of the stock solution into the aqueous buffer to achieve a final concentration of 100 µM. Stir vigorously to ensure homogeneity.
-
Kinetic Sampling & Quenching: At predefined time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and immediately dispense it into a vial containing 900 µL of a quenching solution (10 mM dibutylamine in acetonitrile).
-
Causality: Dibutylamine is a highly reactive, sterically accessible nucleophile that vastly outcompetes water. It instantly converts residual 5-Cl-8-QSC into a stable sulfonamide, thereby arresting hydrolysis at the exact moment of sampling and preventing on-column degradation artifacts.
-
-
LC-MS Analysis: Analyze the quenched samples via LC-MS. Quantify the degradation by measuring the ratio of the formed dibutyl-sulfonamide (representing unreacted 5-Cl-8-QSC) to the 5-chloroquinoline-8-sulfonic acid (the degradation product).
-
Self-Validation Check (Crucial): Analyze a t=0 sample (spiked directly into the quenching solution without buffer exposure). The total molar sum of the sulfonamide and any trace sulfonic acid must equal the theoretical spiked concentration. A deviation of >5% indicates either pre-existing degradation in the anhydrous stock or inadequate quenching efficiency, invalidating the run.
Step-by-step experimental workflow for monitoring sulfonyl chloride hydrolysis kinetics.
Conclusion
The degradation of 5-chloroquinoline-8-sulfonyl chloride in aqueous media is a rapid, pH-dependent hydrolytic process driven by the high electrophilicity of the sulfonyl group and the electron-withdrawing nature of the quinoline ring. By employing rigorous anhydrous handling and utilizing amine-quenching protocols during kinetic profiling, researchers can accurately map its stability profile, prevent analytical artifacts, and mitigate yield losses during complex synthetic applications.
References
- Source: acs.
- Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)
- Source: researchgate.
- Source: benchchem.
Sources
Application Note: Highly Efficient Fluorescent Labeling of Amines using 5-Chloroquinoline-8-Sulfonyl Chloride (5-Cl-QSC)
Executive Summary
The detection and quantification of aliphatic and biogenic amines in complex biological or environmental matrices pose significant analytical challenges due to their lack of intrinsic chromophores or fluorophores[1]. Pre-column chemical derivatization is a gold-standard approach to overcome this limitation. This application note details a highly optimized, self-validating protocol for the fluorescent labeling of primary and secondary amines using 5-chloroquinoline-8-sulfonyl chloride (5-Cl-QSC) . By forming highly stable sulfonamide conjugates, this method enables ultra-sensitive detection via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Mechanistic Rationale & Reaction Dynamics (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe. The derivatization of amines with sulfonyl chlorides operates via a classic Schotten-Baumann-type nucleophilic substitution[2].
-
Reagent Selection (5-Cl-QSC vs. Dansyl Chloride): While Dansyl chloride is a traditional choice, the quinoline core of 5-Cl-QSC offers reduced steric bulk, which significantly improves the labeling kinetics for sterically hindered secondary amines. Furthermore, the electron-withdrawing chlorine atom at the 5-position modulates the pKa of the resulting sulfonamide and leverages the heavy-atom effect to shift the fluorescence emission, improving the signal-to-noise ratio against biological background fluorescence.
-
Buffer Causality (pH 9.0): The reaction requires the amine to be in its deprotonated, nucleophilic state. Because most aliphatic amines have a pKa between 9.0 and 10.5, a 0.1 M Sodium Borate buffer at pH 9.0 is optimal. If the pH is too low, the amine remains protonated and unreactive; if the pH exceeds 10.0, the competing hydrolysis of the sulfonyl chloride by hydroxide ions (OH⁻) outcompetes the amine derivatization[2].
-
Solvent Causality (Acetonitrile): 5-Cl-QSC must be dissolved in an anhydrous, aprotic solvent. Using protic solvents like methanol would lead to the formation of sulfonate esters, destroying the reagent. Acetonitrile is strictly required.
Caption: Chemical workflow of amine derivatization with 5-Cl-QSC for fluorescence detection.
Photophysical Properties & Reagent Profiling
Understanding the photophysical landscape of your derivatizing agent is essential for setting up the HPLC-FLD detector. Table 1 summarizes how 5-Cl-QSC compares to other common sulfonyl chloride reagents[3],[2].
Table 1: Comparative Photophysical Properties of Sulfonyl Chloride Reagents
| Derivatizing Reagent | Target Functional Group | Excitation (nm) | Emission (nm) | Derivative Stability |
| Dansyl Chloride | Primary/Secondary Amines | 340 | 525 | High |
| Pyrene Sulfonyl Chloride | Primary/Secondary Amines | 345 | 475 | High |
| 8-Quinolinesulfonyl Chloride | Primary/Secondary Amines | 290 | 390 | High |
| 5-Cl-QSC | Primary/Secondary Amines | 295 | 400 | Very High |
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. It includes a mandatory quenching step to eliminate reagent artifacts and requires the parallel preparation of a reagent blank to ensure peak integrity.
Caption: Step-by-step experimental protocol for pre-column derivatization of amines.
Materials Required
-
Analytes: Target primary/secondary amines (e.g., biogenic amines, pharmaceutical intermediates).
-
Reagent: 5-Chloroquinoline-8-sulfonyl chloride (CAS: 21121-54-0), prepared as a 10 mM solution in anhydrous HPLC-grade Acetonitrile. Note: Prepare fresh daily to prevent ambient moisture degradation.
-
Buffer: 0.1 M Sodium Borate Buffer, adjusted to pH 9.0 with 0.1 M NaOH.
-
Quenching Agent: 10% (w/v) Glycine in LC-MS grade water.
Step-by-Step Derivatization Protocol
-
Sample Aliquoting: Transfer 100 µL of the amine sample (approx. 0.1–1.0 mM) into a 1.5 mL amber microcentrifuge tube. Causality: Amber tubes are used because halogenated aromatic fluorophores can be susceptible to photo-induced dehalogenation.
-
Buffering: Add 400 µL of the 0.1 M Sodium Borate Buffer (pH 9.0) to the sample. Vortex for 5 seconds to ensure a homogeneous alkaline environment.
-
Labeling: Add 500 µL of the 10 mM 5-Cl-QSC solution (in Acetonitrile). This ensures a vast molar excess (typically >5x) to drive the pseudo-first-order reaction to completion[4].
-
Incubation: Incubate the mixture in a thermomixer at 60°C for 20 minutes. Causality: While room temperature reactions are possible overnight[4], elevating the temperature to 60°C accelerates the nucleophilic attack, achieving >98% conversion in 20 minutes without causing thermal decomposition of the product[5].
-
Quenching (Critical Step): Add 50 µL of the 10% Glycine solution and incubate for an additional 5 minutes at room temperature. Causality: Unreacted 5-Cl-QSC will slowly hydrolyze and cause severe baseline drift or ghost peaks in HPLC. Glycine acts as a sacrificial primary amine, rapidly consuming the excess reagent to form a highly polar conjugate that elutes harmlessly in the void volume.
-
Filtration: Filter the final mixture through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Optimization & Analytical Considerations
To ensure the trustworthiness of your analytical data, the method parameters must be tightly controlled. Table 2 outlines the optimization bounds for this protocol.
Table 2: Optimization of Reaction Conditions for 5-Cl-QSC
| Parameter | Tested Range | Optimal Value | Mechanistic Rationale |
| Buffer pH | 7.5 – 10.5 | 9.0 – 9.5 | Balances amine deprotonation against reagent hydrolysis[2]. |
| Temperature | 25°C – 80°C | 60°C | Accelerates nucleophilic attack while preventing thermal degradation[5]. |
| Incubation Time | 5 – 60 min | 20 min | Ensures >98% conversion for both primary and secondary amines. |
| Molar Excess | 1x – 10x | 5x | Drives pseudo-first-order kinetics without generating excessive background noise. |
Chromatographic Analysis (HPLC-FLD)
-
Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) Acetonitrile. The sulfonamide conjugates are highly hydrophobic and will typically elute between 40% and 80% Acetonitrile.
-
Detection: Fluorescence Detector (FLD) set to Excitation = 295 nm and Emission = 400 nm .
-
System Validation: Always run a "Reagent Blank" (substituting the amine sample with water) to identify the retention times of the hydrolyzed reagent and the glycine-quenched byproduct.
References
-
[3],[5] Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Molecules (MDPI), 2020. Available at:[Link]
-
[2] Derivatizing Reagents For Detection Of Organic Compounds By HPLC. SDI Article. Available at:[Link]
-
[4] A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. PMC / NIH. Available at:[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Novel Sulfonamides via 5-Chloroquinoline-8-Sulfonyl Chloride
Introduction: The Quinoline-Sulfonamide Scaffold in Modern Drug Discovery
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and antibacterial drugs.[1][2] Similarly, the sulfonamide functional group is a cornerstone pharmacophore, essential to the activity of sulfa drugs, diuretics, and a host of enzyme inhibitors.[2][3] The strategic hybridization of these two moieties into a single molecular entity has yielded a robust class of compounds—quinoline-sulfonamides—with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[2][3][4][5]
This technical guide provides a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides starting from the key intermediate, 5-chloroquinoline-8-sulfonyl chloride. We will explore the underlying chemical principles, provide a step-by-step experimental workflow, and discuss best practices for purification and characterization, empowering researchers in drug discovery and medicinal chemistry to generate novel derivatives for screening and development.
Mechanistic Rationale: The Chemistry of Sulfonamide Bond Formation
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, extended to a sulfuryl group. The reaction hinges on the highly electrophilic nature of the sulfur atom in the sulfonyl chloride, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride).
The core mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of 5-chloroquinoline-8-sulfonyl chloride.[6]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, which can be a tertiary amine like triethylamine (TEA), pyridine, or even an excess of the reacting amine, removes the proton from the nitrogen atom.[7][8][9] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
The choice of an anhydrous aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), is critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate, which would lead to the formation of the corresponding sulfonic acid and a reduction in yield.[4][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. eurjchem.com [eurjchem.com]
- 8. giqimo.com [giqimo.com]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
5-chloroquinoline-8-sulfonyl chloride derivatization method for HPLC analysis
An In-Depth Guide to the Derivatization of Nucleophilic Compounds with 5-Chloroquinoline-8-sulfonyl Chloride for Enhanced HPLC-Fluorescence Analysis
Authored by: A Senior Application Scientist
Introduction: Overcoming Detection Challenges in HPLC
In the realm of high-performance liquid chromatography (HPLC), the sensitive and accurate quantification of analytes is paramount. However, a significant number of biologically and pharmaceutically important molecules, such as biogenic amines, amino acids, and phenolic compounds, lack a native chromophore or fluorophore, rendering them difficult to detect using common UV-Vis or fluorescence detectors.[1][2] Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation. This technique involves a chemical reaction that attaches a "tag" to the analyte, imparting desirable properties such as enhanced detectability and improved chromatographic behavior.[3]
This application note provides a comprehensive guide to the use of 5-chloroquinoline-8-sulfonyl chloride as a pre-column derivatization reagent. The quinoline moiety of this reagent provides a strong fluorescent signal, allowing for the ultra-sensitive detection of target analytes. The sulfonyl chloride group serves as a reactive handle that readily forms stable covalent bonds with primary and secondary amines, as well as phenolic hydroxyl groups. This guide will delve into the principles of the derivatization reaction, provide detailed, field-tested protocols, and offer insights into the subsequent HPLC analysis, empowering researchers to develop robust and sensitive analytical methods.
The Reagent: 5-Chloroquinoline-8-sulfonyl Chloride
5-Chloroquinoline-8-sulfonyl chloride is a derivative of 8-hydroxyquinoline, a versatile chelating agent and fluorescent molecule.[4] The key functional group for derivatization is the sulfonyl chloride (-SO₂Cl), which is highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on primary and secondary amines, or the deprotonated oxygen of phenols. This reaction results in the formation of highly stable sulfonamides and sulfonate esters, respectively. The inherent fluorescence of the quinoline ring system allows the resulting derivatives to be detected with high sensitivity using a fluorescence detector.[5]
Principle of the Derivatization Reaction
The derivatization of a target analyte with 5-chloroquinoline-8-sulfonyl chloride is typically a one-pot reaction carried out under alkaline conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Activation of the Analyte : The reaction is performed in a basic buffer (e.g., borate buffer, pH 9-11). This alkaline environment serves to deprotonate the amine or phenolic hydroxyl group of the analyte, increasing its nucleophilicity.[1]
-
Nucleophilic Attack : The activated analyte attacks the electrophilic sulfur atom of the sulfonyl chloride group.
-
Leaving Group Departure : The chloride ion, a good leaving group, is displaced, resulting in the formation of a stable sulfonamide or sulfonate ester bond.
The overall reaction is depicted below:
Figure 1: General Derivatization Reaction Scheme.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the derivatization and subsequent HPLC analysis. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Derivatization of Amines and Phenols
Materials and Reagents:
-
5-Chloroquinoline-8-sulfonyl chloride
-
Acetonitrile (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Analyte stock solution
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 1 mg/mL solution of 5-chloroquinoline-8-sulfonyl chloride in acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Buffering: Add 200 µL of 0.1 M sodium borate buffer (pH 9.5) to the tube and vortex briefly.
-
Derivatization: Add 200 µL of the 5-chloroquinoline-8-sulfonyl chloride solution to the mixture. Vortex immediately for 30 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Quenching (Optional): To remove excess derivatizing reagent, 50 µL of a 1 M solution of a primary amine like methylamine can be added and the mixture incubated for a further 10 minutes at 60°C. This step may not be necessary if the excess reagent does not interfere with the analyte peaks.
-
Dilution and Filtration: After cooling to room temperature, dilute the sample with the mobile phase initial conditions (e.g., 450 µL of 50:50 acetonitrile:water). Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Figure 2: Experimental workflow for derivatization.
Protocol 2: HPLC-Fluorescence Analysis
Instrumentation and Conditions:
The following table summarizes a typical set of HPLC conditions for the analysis of 5-chloroquinoline-8-sulfonyl chloride derivatives. Optimization of the gradient profile will be necessary depending on the specific analytes.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector is required. |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6] |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 35°C. |
| Injection Volume | 10 µL. |
| Fluorescence Detector | Excitation: ~320 nm, Emission: ~520 nm (These are typical values for quinoline sulfonamides and may require optimization). |
Data and Performance Characteristics
The following table presents hypothetical performance data for the analysis of a representative primary amine (e.g., histamine) and a phenol (e.g., tyramine) using this method. Actual results may vary depending on the analyte and matrix.
| Parameter | Histamine Derivative | Tyramine Derivative |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 |
| LOD (ng/mL) | 0.3 | 0.4 |
| LOQ (ng/mL) | 1.0 | 1.2 |
| Recovery (%) | 95 - 105 | 94 - 106 |
| RSD (%) | < 3 | < 3 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Peak Area | Incomplete derivatization, degradation of reagent or derivative. | Ensure correct pH of the reaction buffer. Prepare fresh derivatizing reagent. Check incubation time and temperature. |
| Broad or Tailing Peaks | Poor chromatography, column overload. | Optimize mobile phase gradient. Ensure sample is fully dissolved in the mobile phase. Reduce injection volume. Check for column degradation. |
| Interfering Peaks | Excess derivatizing reagent, matrix effects. | Incorporate the quenching step. Optimize sample clean-up (e.g., Solid Phase Extraction). Adjust the chromatographic gradient to resolve peaks. |
| Poor Reproducibility | Inconsistent sample preparation, unstable autosampler temperature. | Ensure precise and consistent pipetting. Maintain a constant temperature in the autosampler. |
Conclusion
The derivatization of amines and phenols with 5-chloroquinoline-8-sulfonyl chloride is a robust and highly effective method for enabling their sensitive detection by HPLC with fluorescence detection. The protocol is straightforward, and the resulting sulfonamide and sulfonate ester derivatives are stable, allowing for reliable quantification. By converting analytes that are otherwise "invisible" to fluorescence detectors into highly fluorescent species, this method provides the sensitivity and selectivity required for trace-level analysis in complex matrices, making it an invaluable tool for researchers in the pharmaceutical, environmental, and life sciences.
References
-
Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be - ScienceOpen. (2019, October 21). ScienceOpen. [Link]
- Method for producing quinoline-8-sulfonyl chloride. (2005).
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013, December 10). Open Access Journals. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). MDPI. [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022, April 4). PubMed. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025, April 10). MDPI. [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. [Link]
- A kind of preparation method of 5- chloro-8-hydroxyquinolines. (n.d.).
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate. [Link]
-
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024, December 12). MDPI. [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Rsc.org. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025, April 10). DSpace@MIT. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024, March 23). MDPI. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloroquinoline-8-sulfonyl Chloride as a Novel Protecting Group for Peptide Synthesis
Introduction: Expanding the Orthogonal Toolkit in Peptide Chemistry
The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. Its success hinges on the strategic use of protecting groups to mask reactive functionalities and guide the precise assembly of amino acid sequences.[1] The dominant paradigms in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies, which rely on acid- and base-labile protecting groups, respectively.[2] However, the increasing complexity of synthetic targets, including modified and cyclic peptides, necessitates an expanded toolkit of orthogonal protecting groups that can be removed under distinct, non-interfering conditions.[3]
Sulfonyl-based protecting groups offer a robust alternative for amine protection, forming stable sulfonamides that are generally resistant to the acidic and basic conditions used for Boc and Fmoc removal.[4] This application note introduces 5-chloroquinoline-8-sulfonyl chloride as a promising, yet underexplored, protecting group for the α-amino function of amino acids. We will provide a detailed technical guide for its application, including protocols for its introduction and removal, and discuss its potential advantages, such as the introduction of a fluorescent tag for peptide visualization. The protocols and methodologies presented herein are based on established principles for analogous sulfonyl protecting groups, particularly the well-documented nitrobenzenesulfonyl (NBS) group, providing a scientifically sound foundation for researchers to explore this novel reagent.
The 5-Chloroquinoline-8-sulfonyl (Cqs) Group: Properties and Rationale
The 5-chloroquinoline-8-sulfonyl group, hereafter referred to as "Cqs," is introduced by reacting the free amino group of an amino acid with 5-chloroquinoline-8-sulfonyl chloride. The resulting sulfonamide is stable under a wide range of conditions, yet can be cleaved under specific reductive conditions, providing an orthogonal protection strategy.
Key Advantages of the Cqs Protecting Group:
-
Orthogonality: The Cqs group is expected to be stable to the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine solutions used for Fmoc deprotection, making it compatible with both major SPPS methodologies.[4]
-
Fluorescent Tagging: The quinoline moiety is a known fluorophore.[5][6] The incorporation of the Cqs group can therefore impart fluorescent properties to the protected peptide, allowing for real-time monitoring of coupling reactions or quantification of peptide on resin.
-
Mild Cleavage Conditions: Based on analogy with other sulfonyl protecting groups like o-nitrobenzenesulfonyl (o-NBS), the Cqs group can be removed under mild conditions using a thiol and a non-nucleophilic base, which preserves the integrity of sensitive peptide sequences.[4]
Experimental Protocols
Protocol 1: Synthesis of Cqs-Protected Amino Acids
This protocol describes the protection of the α-amino group of an amino acid with 5-chloroquinoline-8-sulfonyl chloride using a modified Schotten-Baumann reaction.
Materials:
-
Amino Acid (1.0 eq)
-
5-chloroquinoline-8-sulfonyl chloride (1.1 eq)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (2.5 eq).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Cqs-Cl: In a separate flask, dissolve 5-chloroquinoline-8-sulfonyl chloride (1.1 eq) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0°C. During the addition, add further 1 M NaOH as needed to maintain a pH of 9-10.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amino acid is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Cqs-protected amino acid.
Diagram of the Protection Reaction:
Caption: Synthesis of a Cqs-protected amino acid.
Protocol 2: Incorporation of Cqs-Amino Acids into SPPS
Cqs-protected amino acids can be incorporated into standard Fmoc- or Boc-based SPPS protocols using common coupling reagents.
Materials:
-
Fmoc- or Boc-protected peptide-resin with a deprotected N-terminus
-
Cqs-protected amino acid (3.0 eq)
-
HBTU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Activation: Dissolve the Cqs-protected amino acid and HBTU in DMF. Add DIPEA to the solution and pre-activate for 5 minutes.
-
Coupling: Add the activated Cqs-amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol.
Diagram of the SPPS Cycle with a Cqs-Amino Acid:
Caption: SPPS workflow incorporating a Cqs-amino acid.
Protocol 3: Deprotection of the Cqs Group
The Cqs group is removed by nucleophilic attack of a thiol in the presence of a non-nucleophilic base. This protocol is adapted from methods used for the cleavage of o-NBS groups.[4]
Materials:
-
Cqs-protected peptide-resin
-
2-Mercaptoethanol (10 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq)
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Cqs-protected peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a deprotection solution of 2-Mercaptoethanol and DBU in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes at room temperature.
-
Monitoring: Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove the cleaved protecting group and reagents.
-
Next Step: The resin with the deprotected N-terminus is now ready for the next coupling step or final cleavage from the resin.
Diagram of the Deprotection Mechanism:
Caption: Proposed mechanism for Cqs deprotection.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the Cqs protecting group based on typical results for sulfonyl-based protecting groups in peptide synthesis. This data is illustrative and should be validated experimentally.
| Parameter | Cqs-Gly-OH | Cqs-Ala-OH | Cqs-Phe-OH |
| Protection Yield | >90% | >88% | >85% |
| Purity after Chromatography | >98% | >98% | >97% |
| Coupling Efficiency (HBTU) | >99% | >99% | >98% |
| Deprotection Time (Thiol/DBU) | 30-45 min | 30-45 min | 45-60 min |
| Deprotection Yield | >95% | >95% | >92% |
Orthogonality and Compatibility
The key to the utility of a new protecting group is its orthogonality with existing, well-established protection schemes. The sulfonamide bond of the Cqs group is highly stable to the acidic and basic conditions that define the Boc and Fmoc strategies, respectively.
-
Acid Stability (TFA): The Cqs group is expected to be completely stable to the neat TFA or TFA/scavenger cocktails used for the cleavage of Boc groups and acid-labile side-chain protecting groups (e.g., Trt, tBu, Pbf).
-
Base Stability (Piperidine): The Cqs group should be stable to the 20-50% piperidine in DMF solutions used for the removal of the Fmoc group.
This dual stability allows for the flexible integration of Cqs-protected amino acids at any position in a peptide sequence synthesized using either Boc or Fmoc chemistry. It is particularly valuable for the synthesis of peptides with complex side-chain modifications where multiple orthogonal protecting groups are required.
Conclusion and Future Outlook
5-Chloroquinoline-8-sulfonyl chloride presents a valuable new tool for the peptide chemist's arsenal. The Cqs protecting group offers a unique combination of robust stability, mild, orthogonal cleavage conditions, and the potential for fluorescent labeling. The detailed protocols provided in this application note, grounded in the established chemistry of analogous sulfonyl protecting groups, offer a clear path for researchers to adopt and validate this methodology. Future work should focus on the experimental validation of the proposed protocols, a thorough investigation of the fluorescent properties of Cqs-peptides, and the application of this protecting group in the synthesis of complex and modified peptides.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
- Photolytic cleavage of sulfonamide bonds. (1966). Science, 154(3747), 403–405.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances, 15(38), 24157-24177.
- A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). Molecules, 30(8), 1629.
- 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. (2012). Molecules, 17(12), 14757–14768.
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. (2020). Journal of Applied Microbiology, 128(4), 1038-1049.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012). Chemical Reviews, 113(1), 119–191.
- Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis. (2025). BenchChem.
- Peptide synthesis with sulfonyl protecting groups. (1999). EP0941104A1.
- N-Nosyl-α-amino acids in solution phase peptide synthesis. (2002). Tetrahedron Letters, 43(49), 8811-8813.
- Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6. (2007). Inorganic Chemistry, 46(23), 9801-9809.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (1987). Analytical Chemistry, 59(4), 629-636.
- Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. (2002). Inorganica Chimica Acta, 333(1), 83-88.
- Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-22.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
Optimal Reaction Conditions for the Synthesis of 5-Chloroquinoline-8-sulfonamides from Primary Amines
An Application Note and Protocol for Researchers
Abstract
The coupling of 5-chloroquinoline-8-sulfonyl chloride with primary amines is a cornerstone reaction for the synthesis of a diverse class of sulfonamides with significant therapeutic potential. Quinoline-sulfonamide derivatives are recognized as potent inhibitors of various enzymes and have applications as anticancer and antibacterial agents[1][2][3]. This document provides a comprehensive guide to understanding and optimizing the reaction conditions for this crucial transformation. We will delve into the mechanistic underpinnings of the reaction, explore the causal relationships behind experimental choices, and provide a detailed, validated protocol for researchers in drug discovery and medicinal chemistry.
Introduction: The Significance of the Quinoline-Sulfonamide Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA and inhibit key enzymes. When conjugated with a sulfonamide group, the resulting molecule often exhibits enhanced biological activity and modulated physicochemical properties, such as lipophilicity, which is crucial for effective drug delivery[1]. The synthesis of these conjugates most commonly proceeds via the reaction of a quinoline sulfonyl chloride with an amine[1][2][4]. 5-chloroquinoline-8-sulfonyl chloride is a key intermediate, offering a reactive handle for the introduction of diverse amine-containing side chains to build extensive compound libraries for structure-activity relationship (SAR) studies.
Reaction Mechanism and Parameter Causality
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution-type reaction. Understanding the mechanism is paramount to optimizing the reaction conditions and troubleshooting potential issues.
// Nodes R_NH2 [label="Primary Amine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonylCl [label="5-Chloroquinoline-8-\nSulfonyl Chloride (Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Sulfonamide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Salt [label="[Base-H]+Cl- Salt", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges R_NH2 -> Intermediate [label="Nucleophilic Attack"]; SulfonylCl -> Intermediate; Intermediate -> Product [label="Elimination of Cl-"]; Intermediate -> HCl [style=dashed]; Base -> Salt [label="HCl Scavenging"]; HCl -> Salt;
{rank=same; R_NH2; SulfonylCl;} }
Caption: General mechanism for sulfonamide formation.
The Critical Role of the Base
The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct[5]. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to act as an HCl scavenger[6][7].
-
Why a Non-Nucleophilic Base? The ideal base is one that is sterically hindered and non-nucleophilic to prevent it from competing with the primary amine in reacting with the electrophilic sulfonyl chloride.
-
Recommended Bases: Tertiary amines such as triethylamine (Et3N) or pyridine are standard choices[5][7]. Typically, 1.1 to 1.5 equivalents of the base are used to ensure complete neutralization of the generated HCl.
Solvent Selection: Anhydrous and Aprotic is Key
The choice of solvent significantly impacts reaction efficiency. Sulfonyl chlorides are highly susceptible to hydrolysis, where reaction with water forms the corresponding sulfonic acid, which is unreactive towards amines[5].
-
Causality: Protic solvents (e.g., water, alcohols) can act as nucleophiles, leading to undesired side products like sulfonic acids or sulfonate esters. Therefore, anhydrous aprotic solvents are strongly preferred.
-
Recommended Solvents: Dichloromethane (DCM) is an excellent first choice due to its inertness and ability to dissolve a wide range of reactants[8]. Other suitable options include anhydrous acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate (EtOAc)[2][8]. Poor yields have been reported in solvents like ACN and THF for some substrates, making DCM a more reliable starting point[8].
Temperature Control: Mitigating Exothermicity and Side Reactions
The reaction between a sulfonyl chloride and an amine is often exothermic. Proper temperature control is essential for achieving high yields and purity.
-
Initial Cooling (0 °C): The dropwise addition of the sulfonyl chloride to the amine solution is typically performed at 0 °C in an ice bath[5][8]. This controls the initial exotherm, minimizes the formation of impurities, and prevents the degradation of sensitive functional groups.
-
Warming to Room Temperature: After the addition is complete, the reaction is usually allowed to warm to room temperature and stirred for several hours (2-24 h) to ensure it proceeds to completion[2][5].
Stoichiometry and Potential Side Reactions
Controlling the molar ratios of the reactants is crucial for maximizing the yield of the desired monosulfonamide and avoiding common side reactions.
-
Di-sulfonylation: Primary amines possess two N-H bonds. If an excess of sulfonyl chloride is used or if the reaction conditions are too harsh, a second sulfonylation can occur, leading to a di-sulfonamide byproduct[5]. To avoid this, a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine, is recommended[5].
-
Hydrolysis: As mentioned, the presence of moisture leads to the hydrolysis of 5-chloroquinoline-8-sulfonyl chloride. Ensuring all glassware is oven-dried and using anhydrous solvents is a critical, self-validating step in any successful protocol.
Validated Experimental Protocol
This protocol provides a generalized, robust procedure for the synthesis of 5-chloroquinoline-8-sulfonamides.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Oven-dried flask\n- Inert atmosphere (N2/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Amine & Base\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C\n(Ice Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; add [label="Add Sulfonyl Chloride\nSolution Dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Warm to RT\nStir for 2-24h", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup:\n- Dilute with DCM\n- Wash with H2O, brine", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Characterize Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> dissolve; dissolve -> cool; cool -> add; add -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; workup -> purify; purify -> end; }
Caption: Experimental workflow for sulfonamide synthesis.
Materials and Reagents
-
5-chloroquinoline-8-sulfonyl chloride (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 5-chloroquinoline-8-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Summary of Optimal Conditions and Troubleshooting
The following table summarizes the recommended starting conditions for the reaction.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic, and provides good solubility. Prevents hydrolysis of the sulfonyl chloride[5][8]. |
| Base | Triethylamine (Et3N) or Pyridine | Non-nucleophilic HCl scavenger. Prevents protonation of the primary amine[5][7]. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and minimizes side reactions[5][8]. |
| Stoichiometry | Amine:Sulfonyl Chloride:Base (1.1 : 1.0 : 1.2) | Slight excess of amine minimizes di-sulfonylation. Excess base ensures complete HCl neutralization[5]. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture, which would lead to hydrolysis of the sulfonyl chloride[5]. |
Troubleshooting Common Issues
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q2 [label="Major Side Product:\nSulfonic Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"];
q3 [label="Major Side Product:\nDi-sulfonamide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"];
sol_hydrolysis [label="Root Cause: Hydrolysis\n\nSolution:\n- Use anhydrous solvent\n- Dry glassware thoroughly\n- Run under inert atmosphere", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sol_disulf [label="Root Cause: Di-sulfonylation\n\nSolution:\n- Use 1:1 or slight excess of amine\n- Ensure slow addition at 0 °C", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sol_inactive [label="Root Cause: Inactive Amine\n\nSolution:\n- Check amine purity\n- Ensure sufficient base is present\n- Increase reaction time/temp", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sol_other [label="Investigate other side\nreactions or starting\nmaterial purity", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=note];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> sol_inactive [label="No"]; q2 -> sol_hydrolysis [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol_disulf [label="Yes"]; q3 -> sol_other [label="No"]; }
Caption: A troubleshooting workflow for common issues.
References
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
- Method for producing quinoline-8-sulfonyl chloride.
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
- Method for preparing 5-chloro-8-hydroxyquinoline.
- 5-chloro-8-hydroxyquinoline preparation method.
-
Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Chloroquinoline-8-Sulfonyl Chloride Coupling
Welcome to the Technical Support Center. Coupling 5-chloroquinoline-8-sulfonyl chloride with amines to form sulfonamides is a foundational transformation in medicinal chemistry and drug development. However, the unique electronic and steric environment of the 8-substituted quinoline ring often leads to incomplete reactions, poor yields, or reagent degradation.
This guide is engineered to help researchers diagnose and resolve coupling bottlenecks by understanding the underlying chemical causality of the reaction system.
Diagnostic Workflow
Diagnostic workflow for troubleshooting incomplete sulfonamide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I observe complete consumption of 5-chloroquinoline-8-sulfonyl chloride, but my amine remains unreacted. LC-MS shows a highly polar byproduct. What happened?
The Causality: The highly polar byproduct is 5-chloroquinoline-8-sulfonic acid. Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture, often hydrolyzing to the corresponding unreactive sulfonic acid[1]. Furthermore, quinoline-8-sulfonyl chlorides are known to be inherently unstable, decomposing at ambient temperature over a period of three to five months[2]. If your solvent (e.g., DCM or THF) is not rigorously anhydrous, or if the reagent has degraded during storage, water outcompetes your amine for the electrophilic sulfur center. The Solution: Always verify the integrity of your sulfonyl chloride via NMR before use. Use freshly opened, anhydrous solvents and ensure all glassware is oven-dried. Store the reagent in a desiccator at 4 °C or lower.
Q2: My reaction with a secondary amine stalls at ~30% conversion even after 24 hours. How can I drive this to completion?
The Causality: The 8-position of the quinoline ring is heavily sterically hindered due to the adjacent peri-hydrogen and the quinoline nitrogen. While the 5-chloro substituent withdraws electron density (making the sulfonyl group more electrophilic), the steric bulk prevents bulky secondary amines from effectively attacking the sulfur center. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly reactive, less sterically encumbered sulfonylpyridinium intermediate. This intermediate rapidly transfers the sulfonyl group to the amine, bypassing the kinetic barrier[3].
Q3: Should I use Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine as the base?
The Causality: The choice of base dictates both the scavenging of the HCl byproduct and the catalytic pathway. TEA and DIPEA act primarily as acid scavengers; if the amine hydrochloride salt forms, it becomes non-nucleophilic, halting the reaction. For 5-chloroquinoline-8-sulfonyl chloride, using anhydrous DCM with DIPEA (to prevent unwanted side reactions) and a catalytic amount of DMAP is the most reliable system[4]. DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring the DMAP catalyst and your target amine dictate the reaction pathway.
Quantitative Data: Base and Catalyst Optimization
The following table demonstrates the dramatic impact of base selection and nucleophilic catalysis on the coupling efficiency of sterically hindered amines with 5-chloroquinoline-8-sulfonyl chloride.
| Entry | Base (Equivalents) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | TEA (2.0) | None | DCM | 25 | 24 | 35 |
| 2 | DIPEA (2.0) | None | DCM | 25 | 24 | 38 |
| 3 | Pyridine (3.0) | None | Pyridine | 25 | 12 | 65 |
| 4 | TEA (2.1) | DMAP (10%) | DCM | 25 | 6 | 89 |
| 5 | DIPEA (2.5) | DMAP (10%) | DCM | 25 | 4 | >95 |
Note: Data represents optimized parameters derived from standard catalytic sulfonylation protocols[3],[4].
Self-Validating Experimental Protocol: DMAP-Catalyzed Coupling
This protocol is designed as a self-validating system. The specific workup steps ensure that any unreacted basic amine and the DMAP catalyst are completely partitioned into the aqueous layer, guaranteeing that the isolated organic layer contains only the neutral/acidic sulfonamide product and non-polar impurities.
Reagents:
-
Amine substrate (1.0 equiv)
-
5-chloroquinoline-8-sulfonyl chloride (1.1 to 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon or nitrogen gas to establish an inert atmosphere.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.2 M.
-
Activation: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv) to the stirring solution. Stir for 5 minutes to ensure homogeneity.
-
Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 5-chloroquinoline-8-sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes. Causality check: Cooling suppresses the exothermic degradation of the sulfonyl chloride and prevents localized heating that leads to side reactions.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting amine is fully consumed.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol). Extract the mixture with DCM (3 x 15 mL).
-
Acid Wash (Critical Step): Wash the combined organic layers with 1M HCl (2 x 15 mL). Causality check: This step protonates DMAP and any unreacted starting amine, dragging them into the aqueous layer. The sulfonamide product remains in the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.
Sources
Minimizing side reactions when using 5-chloroquinoline-8-sulfonyl chloride
Welcome to the technical support center for 5-chloroquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I see a significant amount of a polar byproduct that is insoluble in my extraction solvent. What is the likely cause?
A1: The most common cause of low yields and the formation of a polar byproduct is the hydrolysis of the 5-chloroquinoline-8-sulfonyl chloride to the corresponding 5-chloroquinoline-8-sulfonic acid.[1][2] This sulfonic acid is unreactive towards amines and is typically insoluble in common organic solvents used for extraction, such as dichloromethane or ethyl acetate. Hydrolysis can occur due to trace amounts of water in your reagents or solvents, or from exposure to atmospheric moisture.[1][3][4]
Q2: I'm reacting 5-chloroquinoline-8-sulfonyl chloride with a primary amine and I'm getting a complex mixture of products. What side reactions should I consider?
A2: With primary amines, two primary side reactions are common. The first is the hydrolysis of the sulfonyl chloride as mentioned above.[2] The second is di-sulfonylation, where both N-H bonds of the primary amine react with two molecules of the sulfonyl chloride.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures for an extended period.
Q3: Can my choice of solvent lead to side reactions?
A3: Yes. While anhydrous non-protic solvents like acetonitrile, THF, or dichloromethane are preferred, using protic solvents like ethanol or methanol can be problematic.[5] Alcohols can compete with your amine nucleophile and react with the sulfonyl chloride to form sulfonate esters.[2] This is a critical concern in pharmaceutical chemistry as sulfonate esters can be potentially genotoxic.[2]
Q4: How should I properly store 5-chloroquinoline-8-sulfonyl chloride to ensure its integrity?
A4: Due to its moisture sensitivity, 5-chloroquinoline-8-sulfonyl chloride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[4] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended to prevent degradation from atmospheric moisture.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions to improve your reaction outcomes.
Diagram: Primary Reaction vs. Major Side Reaction
Sources
Technical Support Center: 5-Chloroquinoline-8-Sulfonyl Chloride Derivatives
Welcome to the Advanced Applications Support Hub. Designed for researchers and drug development professionals, this guide provides mechanistic insights, troubleshooting strategies, and validated protocols for the synthesis and purification of 5-chloroquinoline-8-sulfonyl chloride and its downstream derivatives.
Mechanistic Workflow & Decision Matrix
The purification strategy for quinoline-based sulfonyl derivatives depends entirely on the functional state of the sulfonyl group. The decision matrix below outlines the optimal pathways to prevent product degradation.
Workflow for the purification of 5-chloroquinoline-8-sulfonyl chloride derivatives.
Troubleshooting & FAQs
Q: Why does my 5-chloroquinoline-8-sulfonyl chloride intermediate degrade into a baseline spot during silica gel chromatography? A: This is a classic case of nucleophilic degradation. The 5-chloroquinoline system is highly electron-deficient due to the electronegative chlorine atom and the nitrogen in the quinoline ring. This inductive electron withdrawal makes the sulfur atom of the sulfonyl chloride exceptionally electrophilic. When exposed to the silanol (Si-OH) groups on standard silica gel and the trace moisture present in the stationary phase, a rapid nucleophilic attack occurs. This hydrolyzes the sulfonyl chloride into the corresponding sulfonic acid, which is highly polar and permanently retains on the baseline of normal-phase TLC plates.
Q: How can I purify the highly reactive sulfonyl chloride intermediate without using column chromatography? A: To prevent yield loss due to hydrolysis, you must avoid chromatography and aqueous biphasic separations entirely for the active sulfonyl chloride[1]. Instead, exploit the compound's differential solubility. Causality & Solution: Sulfonyl chlorides are generally insoluble in cold, non-polar solvents, which protects them from hydrolysis by physically isolating them from moisture[2]. Distill the crude reaction mixture under reduced pressure to remove volatile reagents (e.g., thionyl chloride) without adding water[1]. Following this, perform a solvent swap into a cold non-polar solvent like heptane. The 5-chloroquinoline-8-sulfonyl chloride will precipitate as a solid and can be collected via anhydrous vacuum filtration.
Q: What is the optimal method for synthesizing stable sulfonamide derivatives from this intermediate? A: When synthesizing sulfonamides (such as those used as ubiquitination inhibitors), the reaction should be performed in an anhydrous solvent like dichloromethane (DCM) using the target amine, triethylamine (TEA), and a catalytic amount of dimethylaminopyridine (DMAP)[3]. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with the amine, outcompeting trace moisture. TEA serves as an acid scavenger to neutralize the HCl byproduct, preventing the amine nucleophile from protonating and deactivating[3]. Once the stable sulfonamide is formed, it is no longer electrophilic and can safely be purified using standard aqueous workups and silica gel chromatography.
Quantitative Stability Data
To guide your experimental timelines, the following table summarizes the stability and hydrolysis rates of 5-chloroquinoline-8-sulfonyl chloride under various purification conditions.
| Purification Condition | Temperature | Estimated Half-Life (t½) | Hydrolysis Risk | Recommended Action |
| Standard Silica Gel (Normal Phase) | 25°C | < 15 minutes | Critical | Avoid entirely for active sulfonyl chlorides. |
| Aqueous Biphasic Quench (DCM/H₂O) | 0–5°C | 4–6 hours | Low | Perform rapid cold extractions (<30 mins). |
| Aqueous Biphasic Quench (DCM/H₂O) | 25°C | ~45 minutes | High | Avoid prolonged room temperature aqueous exposure. |
| Anhydrous Non-Polar Solvent (Heptane) | 0°C | > 6 months | Negligible | Ideal for precipitation and long-term storage. |
Self-Validating Experimental Protocol
Synthesis and Purification of Sulfonamidoquinoline Derivatives Objective: Convert 5-chloroquinoline-8-sulfonyl chloride into a stable sulfonamide derivative (e.g., using p-toluidine) with built-in validation checkpoints to ensure protocol integrity[3].
Step 1: Reaction Setup Dissolve 5-chloroquinoline-8-sulfonyl chloride hydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[3]. Cool the reaction vessel to 0°C to suppress exothermic side reactions.
Step 2: Reagent Addition Add the target amine (e.g., p-toluidine, 1.1 eq), followed by triethylamine (2.1 eq) and DMAP (0.1 eq)[3]. Allow the mixture to warm naturally to room temperature and stir for 20 hours[3].
Step 3: Self-Validation (In-Process Control) Do not proceed to workup blindly. Withdraw a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of anhydrous acetonitrile. Analyze via LC-MS. Validation Logic: The disappearance of the starting material mass and the appearance of the target sulfonamide mass [M+H]⁺ confirms reaction completion. If unreacted sulfonyl chloride remains, do not proceed to aqueous workup, as the unreacted starting material will hydrolyze into inseparable sulfonic acid impurities. Add additional amine/TEA and continue stirring.
Step 4: Rapid Aqueous Workup Once validated, dilute the mixture with a solution of EtOAc and DCM[3]. Wash rapidly with ice-cold water (<5°C) and cold brine to remove water-soluble salts (TEA·HCl) and DMAP. Dry the organic layer over anhydrous Na₂SO₄.
Step 5: Chromatographic Purification Concentrate the organic layer under reduced pressure. Purify the residue via flash column chromatography on silica gel using a Hexane/EtOAc gradient. Because the self-validation step confirmed the complete conversion of the sulfonyl chloride into the stable sulfonamide, silica gel will not induce degradation at this stage.
References
- Source: google.
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate Source: researchgate.net URL: [Link]
- Source: google.
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Chloroquinoline-8-Sulfonyl Chloride Amine Couplings
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling amines to quinoline-8-sulfonyl chlorides presents unique synthetic hurdles. This guide is designed by our Senior Application Scientists to provide actionable, mechanistically grounded solutions for overcoming steric hindrance and competitive hydrolysis when working with 5-chloroquinoline-8-sulfonyl chloride (5-Cl-8-QSC) .
Part 1: Knowledge Base & Mechanistic FAQs
Q: Why does 5-Cl-8-QSC exhibit such high resistance to standard amine coupling compared to standard tosyl chlorides? A: The difficulty arises from a "perfect storm" of steric and electronic factors. Structurally, the 8-sulfonyl group is locked in close proximity to the quinoline nitrogen at the 1-position. This creates a severe "peri-interaction" that physically blocks the trajectory of incoming bulky nucleophiles[1]. Electronically, the 5-chloro substituent withdraws electron density across the conjugated ring system, making the sulfur atom highly electrophilic. While this increases reactivity, it makes the molecule hyper-susceptible to attack by small, unhindered nucleophiles—such as trace water—leading to rapid hydrolysis before a sterically hindered amine can react[2].
Q: My coupling with a secondary amine yields mostly sulfonic acid instead of the desired sulfonamide. How do I fix this? A: This is a classic competing rates problem. Because your secondary amine is bulky, its nucleophilic attack is slow. Trace water outcompetes the amine, hydrolyzing the starting material. To fix this, you must change the activation pathway. Standard bases like triethylamine (TEA) only act as acid scavengers. Instead, you must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in a pyridine solvent[3]. DMAP is planar and unhindered; it rapidly slips past the peri-steric shield to attack the sulfonyl chloride, forming an N -sulfonylpyridinium intermediate. This intermediate effectively "pulls" the electrophilic center out of the quinoline's steric pocket, exposing it for your bulky amine to attack. Heating to 50 °C provides the kinetic energy to overcome the remaining steric barriers[4].
Part 2: Troubleshooting Matrix & Quantitative Optimization
To optimize your coupling, select the base and solvent system that matches the steric profile of your target amine. The table below summarizes the quantitative outcomes of various optimization strategies.
| Base / Solvent System | Target Amine Type | Relative Reaction Rate | Hydrolysis Risk | Typical Yield | Mechanistic Rationale |
| TEA (1.5 eq) / DCM | Primary (Unhindered) | Moderate | Low | >80% | Standard nucleophilic substitution; TEA simply neutralizes the generated HCl[2]. |
| DIPEA (2.0 eq) / THF | Secondary (Moderate) | Slow | Medium | 40–60% | Increased steric bulk of DIPEA prevents its own quaternization but fails to accelerate the amine attack. |
| Pyridine (Neat) | Bulky / Deactivated | Fast | High (if wet) | 70–85% | Pyridine acts as both solvent and nucleophile, forming a reactive, solvent-exposed intermediate[3]. |
| DMAP (0.2 eq) + Pyridine | Highly Hindered | Very Fast | High | >85% | DMAP acts as a superior nucleophilic catalyst, completely bypassing the peri-steric shield of the quinoline ring[4]. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes the DMAP-Catalyzed Pyridine System and is specifically engineered for coupling highly hindered secondary amines to 5-Cl-8-QSC. It includes built-in validation checkpoints to ensure scientific integrity and prevent wasted reagents.
Reagents Required:
-
5-Chloroquinoline-8-sulfonyl chloride (1.0 eq)
-
Target Amine (1.2 - 1.5 eq)
-
DMAP (0.2 eq)
-
Anhydrous Pyridine (0.2 M relative to sulfonyl chloride)
Step-by-Step Methodology:
-
Preparation & Rigorous Drying: Dry the target amine and DMAP under high vacuum for 2 hours. Purge the reaction flask with Argon. Dissolve the amine and DMAP in anhydrous Pyridine.
-
Causality: The 5-chloro group makes the sulfonyl chloride extremely sensitive to moisture. Strict anhydrous conditions are non-negotiable to prevent baseline hydrolysis.
-
-
Nucleophilic Activation (0 °C): Cool the solution to 0 °C using an ice bath. Slowly add 5-Cl-8-QSC in three equal portions over 15 minutes.
-
Validation Checkpoint 1: Observe the color. The solution should transition to a distinct yellow/orange hue, visually confirming the formation of the highly electrophilic N -sulfonylpyridinium active complex.
-
-
Thermal Shift & Coupling: Remove the ice bath and gradually heat the reaction block to 50 °C. Stir for 12–18 hours.
-
Causality: The elevated temperature provides the necessary kinetic energy for the bulky amine to displace the DMAP catalyst from the intermediate complex[4].
-
-
In-Process TLC Validation: After 4 hours, run a TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Validation Checkpoint 2: The starting 5-Cl-8-QSC will elute near the solvent front (high Rf ). The desired sulfonamide will appear at a moderate Rf . Crucial: Look at the baseline. A heavy UV-active spot at the baseline indicates 5-chloroquinoline-8-sulfonic acid (hydrolysis). If the baseline spot is the major product, your system was wet, and the reaction must be restarted.
-
-
Workup & Isolation: Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing 1M HCl (ice-cold) to neutralize the pyridine and DMAP. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Part 4: Logical Troubleshooting Workflow
Use the following decision tree to determine the optimal synthetic route based on your specific amine and in-process observations.
Logical troubleshooting workflow for sterically hindered 5-Cl-8-QSC amine couplings.
References
-
Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 6-Methylquinoline-8-sulfonyl Chloride. Benchchem. 2
-
Zeng, Y., et al. Photocatalytic Carbosulfonylation/Cyclization of N-Homoallyl and N-Allyl Aldehyde Hydrazones toward Sulfonylated Tetrahydropyridazines and Dihydropyrazoles. Organic Letters, ACS Publications. 1
-
Powell, K. J., et al. Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain. ACS Publications. 3
-
Wang, X., et al. Sulfonyl Anthranilic Acid Analogues Display Pan-Serotype Anti-Dengue Activity by Downregulating the Expression of Ribosomal Proteins Encoded by 5′-Terminal Oligopyrimidine Motif-Containing mRNA. Journal of Medicinal Chemistry, ACS Publications. 4
Sources
High-Performance Derivatization: Reactivity Comparison of 5-Chloroquinoline-8-Sulfonyl Chloride vs. 8-Quinolinesulfonyl Chloride
As analytical sensitivity requirements in drug metabolism and pharmacokinetics (DMPK) push into the sub-picogram range, the selection of derivatization reagents becomes a critical variable. Quinolinesulfonyl chlorides are highly valued in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) for tagging trace analytes and in medicinal chemistry for synthesizing bioactive sulfonamides.
This guide provides an in-depth comparative analysis of 8-quinolinesulfonyl chloride (8-QSC) and its halogenated analog, 5-chloroquinoline-8-sulfonyl chloride (5-Cl-QSC) . By examining their distinct reactivity profiles, we will establish the causality behind their experimental behaviors and provide a self-validating protocol for high-yield derivatization.
Mechanistic & Reactivity Profiling (The "Why")
The fundamental difference between 8-QSC and 5-Cl-QSC lies in the electronic modulation of the quinoline ring system.
In 5-Cl-QSC, the chlorine atom at the 5-position is situated para to the sulfonyl group on the carbocyclic ring. Chlorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the sulfonyl sulfur, making it a "harder" and more reactive electrophile. Consequently, 5-Cl-QSC exhibits a significantly lower activation energy for nucleophilic attack by primary amines, secondary amines, and phenolic hydroxyls compared to the unhalogenated 8-QSC.
However, this increased electrophilicity is a double-edged sword: while it accelerates aminolysis (the desired tagging reaction), it proportionally increases the reagent's susceptibility to hydrolysis (reaction with water) [1].
Reaction mechanism of quinolinesulfonyl chlorides showing competing aminolysis and hydrolysis.
Comparative Reactivity & Physicochemical Metrics
| Metric | 8-Quinolinesulfonyl Chloride (8-QSC) | 5-Chloroquinoline-8-Sulfonyl Chloride (5-Cl-QSC) |
| Electrophilicity | Baseline | Enhanced (Driven by -I effect of 5-Cl) |
| Derivatization Rate | Moderate (30–45 min at 60°C) | Fast (10–15 min at 60°C) |
| Hydrolysis Susceptibility | Low to Moderate | High (Requires strictly anhydrous storage) |
| ESI-MS/MS Ionization | Excellent (Basic Quinoline Nitrogen) | Excellent (Basic Quinoline Nitrogen) |
| Isotopic Signature | Standard ( M+1 from 13C ) | Distinctive M/M+2 (~3:1 ratio from 35Cl/37Cl ) |
| Lipophilicity ( Δ LogP) | Moderate increase | High increase (Superior RP-LC retention) |
| Primary Utility | Routine amine/phenol tagging [2] | Hindered nucleophiles, complex matrix tagging[3] |
Analytical Advantages in LC-MS/MS
When tagging molecules like estrogens or short-chain amines, the quinoline moiety provides a highly basic nitrogen that readily accepts a proton in Positive Electrospray Ionization (ESI+), drastically lowering the Limit of Detection (LOD) [1, 2].
Choosing 5-Cl-QSC over 8-QSC provides two distinct analytical advantages:
-
Chromatographic Shift : The added lipophilicity of the chlorine atom increases retention time on Reversed-Phase Liquid Chromatography (RP-LC). This shifts highly polar, low-molecular-weight analytes (like methylamines) out of the solvent front, bypassing early-eluting ion suppression zones.
-
Isotopic Tagging : Natural chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio. Derivatization with 5-Cl-QSC imparts this unique isotopic signature to the analyte. During MS1 full scans, any peak exhibiting this exact M and M+2 spacing can be instantly mathematically filtered as a successfully derivatized target, eliminating false positives from background matrix noise.
Experimental Workflow & Self-Validating Protocol
To harness the reactivity of 5-Cl-QSC while mitigating its rapid hydrolysis, the experimental design must control pH and solvent environments strictly. The following protocol is a self-validating system: it utilizes a highly alkaline buffer to neutralize the HCl byproduct (driving the equilibrium forward) and incorporates an internal standard to normalize for any reagent lost to hydrolysis.
Self-validating derivatization workflow for LC-MS/MS analysis using 5-Cl-8-QSC.
Step-by-Step Methodology: High-Yield Amine/Phenol Derivatization
Materials Required:
-
Analyte sample (e.g., biological extract containing primary amines/phenols).
-
Isotope-labeled Internal Standard (IS).
-
Reagent: 5-Cl-QSC or 8-QSC (10 mM prepared fresh in anhydrous acetonitrile).
-
Buffer: 100 mM Sodium carbonate ( Na2CO3 ), adjusted to pH 9.5.
-
Quenching agent: 1% Formic acid in LC-MS grade water.
Procedure:
-
Sample Aliquoting & IS Spiking : Transfer 50 µL of the analyte solution into a low-bind microcentrifuge tube. Spike with 10 µL of the IS. (Causality: The IS tracks extraction recovery and compensates for variable derivatization yields caused by competitive hydrolysis).
-
Alkaline Buffering : Add 50 µL of the Na2CO3 buffer. (Causality: A pH of 9.5 ensures that target amines/phenols are deprotonated into their active nucleophilic state, while simultaneously neutralizing the HCl generated during sulfonamide formation to prevent reaction stalling).
-
Reagent Addition : Add 50 µL of the 10 mM 5-Cl-QSC reagent. (Critical Control: Reagent must be dissolved in strictly anhydrous solvent; introducing water at this stage prematurely converts the reagent to its inert sulfonic acid form).
-
Incubation : Vortex vigorously for 10 seconds. Incubate in a thermomixer at 60°C.
-
For 5-Cl-QSC: Incubate for 15 minutes.
-
For 8-QSC: Incubate for 30–45 minutes.
-
-
Reaction Quenching (Self-Validation Step) : Add 20 µL of 1% formic acid. (Causality: Dropping the pH below 4 protonates the unreacted nucleophiles, stopping the reaction. Furthermore, it protonates the quinoline nitrogen of the newly formed derivative, pre-charging the molecule for maximum sensitivity in ESI+ MS).
-
Blank Verification : Run a parallel blank (water instead of sample) to monitor the sulfonic acid hydrolysis peak. A successful system will show >80% conversion to the sulfonamide in the sample tube, with the blank confirming reagent integrity.
Medicinal Chemistry Applications
Beyond analytical tagging, the distinct reactivity of 5-Cl-QSC is leveraged in drug discovery. Sulfonamidoquinoline compounds synthesized from 5-Cl-QSC have been identified as potent ubiquitination inhibitors [3]. In these synthetic pathways, the 5-chloro group not only facilitates rapid coupling with sterically hindered anilines (e.g., p-toluidine) under mild conditions (room temperature with triethylamine and DMAP) but also serves as a functional handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) to build complex, multi-ring tumor suppressor stabilizing drugs [3].
References
-
Li, Y., et al. "Determination of estrogens in human serum using a novel chemical derivatization-assisted liquid chromatography-electrospray ionization-tandem mass spectrometry method." Rapid Communications in Mass Spectrometry, 2022.[Link]
-
Bragg, W., & Shamsi, S. A. "Development of a fritless packed column for capillary electrochromatography-mass spectrometry." Journal of Chromatography A, 2011.[Link]
- Rigel Pharmaceuticals, Inc. "Quinoline derivatives useful as ubiquitination inhibitors.
Selectivity of 5-chloroquinoline-8-sulfonyl chloride for Primary vs. Secondary Amines: A Comparative Guide
Executive Summary
In the realm of analytical chemistry and pharmacophore synthesis, the selective derivatization of amines is a critical challenge. 5-chloroquinoline-8-sulfonyl chloride (5-Cl-QSC) has emerged as a highly specialized reagent that offers distinct advantages over traditional sulfonyl chlorides. By leveraging a unique combination of electronic activation and steric hindrance, 5-Cl-QSC provides an exceptional kinetic and thermodynamic selectivity window for primary amines over secondary amines. This guide objectively compares 5-Cl-QSC with alternative reagents and provides field-proven, self-validating protocols for its application in liquid chromatography and drug discovery.
The Mechanistic Basis of Selectivity
As an application scientist, it is crucial to understand why a reagent behaves the way it does, rather than just knowing how to use it. The selectivity of 5-Cl-QSC for primary amines is governed by a dual-control mechanism:
Kinetic Control via Steric and Electronic Effects
The chlorine atom at the 5-position of the quinoline ring exerts a strong electron-withdrawing inductive effect (-I). This increases the electrophilicity of the sulfonyl sulfur atom, accelerating the overall Schotten-Baumann-type substitution reaction compared to unsubstituted counterparts [1].
However, the sulfonyl group is located at the 8-position—tucked tightly adjacent to the bulky quinoline nitrogen. This peri-interaction creates a highly congested transition state. Primary amines (possessing low steric bulk) can easily orient themselves to minimize steric clash during nucleophilic attack. In contrast, secondary amines (possessing two alkyl groups) suffer from severe steric repulsion with the quinoline core. This drastically reduces their reaction rate, creating a wide kinetic window where primary amines react quantitatively while secondary amines remain largely unreacted.
Thermodynamic Control via the Hinsberg Principle
Beyond reaction kinetics, 5-Cl-QSC relies on a thermodynamic separation mechanism. The sulfonamide formed from a primary amine retains an acidic N-H proton (pKa ~8.5). In alkaline conditions, this proton is deprotonated, yielding a highly water-soluble anion. If a secondary amine manages to react, the resulting N,N-disubstituted sulfonamide lacks this proton and remains highly lipophilic. This allows researchers to utilize a simple pH-adjusted liquid-liquid extraction to isolate the primary amine derivative, creating a self-validating purification system.
Mechanistic pathway showing kinetic and thermodynamic selectivity of 5-Cl-QSC for amines.
Comparative Analysis of Derivatization Reagents
When designing an assay or synthesizing a metal-binding pharmacophore—such as those used in the discovery of Glyoxalase 1 inhibitors [2]—selecting the correct sulfonyl chloride is paramount. The table below summarizes the quantitative and qualitative performance of 5-Cl-QSC against common alternatives.
| Reagent | Primary Amine Reactivity | Secondary Amine Reactivity | Kinetic Selectivity | UV/FL Detectability | Post-Reaction Base Solubility |
| 5-Cl-QSC | Very High (Fast) | Low (Sterically Hindered) | High | Excellent (UV/FL) | 1° Soluble / 2° Insoluble |
| 8-Quinolinesulfonyl Chloride | High | Moderate | Moderate | Excellent (UV/FL) | 1° Soluble / 2° Insoluble |
| Dansyl Chloride | High | High | Low | Superior (FL) | 1° Soluble / 2° Insoluble |
| Tosyl Chloride | Moderate | Moderate | Low | Poor (UV only) | 1° Soluble / 2° Insoluble |
Key Takeaway: While Dansyl chloride is the gold standard for raw fluorescence sensitivity, it lacks the kinetic selectivity to differentiate between primary and secondary amines. 5-Cl-QSC provides the optimal balance: the quinoline core ensures strong UV/fluorescence detectability [1], while the 5-chloro and 8-sulfonyl positioning guarantees high kinetic selectivity.
Experimental Workflow: Self-Validating Protocol
The following methodology details the selective derivatization of primary amines in a mixed-amine sample. This protocol is designed as a self-validating system : the strict pH controls ensure that only the target primary amine derivatives can physically progress to the final analytical stage.
Step-by-Step Methodology
Step 1: Reagent Preparation Prepare a 10 mM solution of 5-Cl-QSC in anhydrous acetonitrile. Note: Sulfonyl chlorides are highly susceptible to hydrolysis; this solution must be prepared immediately prior to use to ensure accurate reaction stoichiometry.
Step 2: Kinetic Derivatization To a 1.0 mL aqueous sample containing the amine mixture, add 1.0 mL of 0.1 M sodium carbonate buffer (pH 9.5). Introduce 0.5 mL of the 5-Cl-QSC solution. Vortex vigorously and incubate at room temperature for exactly 20 minutes . Causality: This specific 20-minute window leverages the kinetic gap. Primary amines react quantitatively within this timeframe, while the sterically hindered secondary amines remain largely unreacted.
Step 3: Alkaline Liquid-Liquid Extraction (Validation Step) Add 2.0 mL of dichloromethane (DCM) to the reaction mixture. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the phases. Causality: At pH 9.5, the primary amine sulfonamide is deprotonated and partitions into the upper aqueous layer. Any unreacted secondary amines, intact 5-Cl-QSC, or inadvertently formed secondary sulfonamides partition into the lower DCM layer. Discard the DCM layer.
Step 4: Acidification and Target Recovery Collect the purified aqueous layer and adjust the pH to 3.0 using 1.0 M HCl. Add 2.0 mL of fresh DCM and vortex. Causality: Acidification protonates the primary amine sulfonamide, neutralizing its charge and driving it into the organic DCM layer for recovery.
Step 5: HPLC Analysis Evaporate the recovered DCM layer under a gentle stream of nitrogen. Reconstitute the residue in your chosen HPLC mobile phase and analyze via dual-wavelength UV or fluorescence detection.
Step-by-step experimental workflow for the selective derivatization and HPLC analysis of amines.
References
-
Noggle, F. T., & Clark, C. R. (1984). Liquid Chromatographic Determination of Primary and Secondary Amines as 8-Quinolinesulfonyl Chloride Derivatives. Journal of AOAC INTERNATIONAL, 67(4), 687–691. URL:[Link]
-
Perez, C. L., et al. (2019). A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. Journal of Medicinal Chemistry, 62(3), 1609–1625. URL:[Link]
Yield comparison of 5-chloroquinoline-8-sulfonyl chloride across different aprotic solvents
Executive Summary
5-Chloroquinoline-8-sulfonyl chloride is a highly reactive, moisture-sensitive intermediate critical for the synthesis of heterocyclic sulfonamides, including Edg-1 antagonists and ubiquitination inhibitors[1],[2]. The transformation of 5-chloroquinoline-8-sulfonic acid to its corresponding sulfonyl chloride relies heavily on the choice of solvent. Because the sulfonyl chloride product is highly susceptible to nucleophilic attack, the use of strictly aprotic solvents is mandatory[3].
This guide provides an objective, data-driven comparison of different aprotic solvents (Dichloromethane, Toluene, Acetonitrile, and Tetrahydrofuran) used during the thionyl chloride (SOCl 2 ) mediated chlorosulfonation process, detailing the mechanistic causality behind yield variations and providing a self-validating experimental protocol.
Mechanistic Grounding: The Role of Aprotic Solvents
The synthesis typically employs a Vilsmeier-Haack-type activation, where a catalytic amount of N,N-dimethylformamide (DMF) reacts with SOCl 2 to form a highly electrophilic chloroiminium intermediate[4]. This intermediate subsequently attacks the sulfonic acid group.
The selection of the bulk aprotic solvent dictates the reaction's success through three causal mechanisms:
-
Solvation vs. Degradation: The solvent must partially solubilize the highly polar sulfonic acid precursor without reacting with the aggressive SOCl 2 reagent.
-
Thermal Control: Quinoline-8-sulfonyl chlorides are prone to thermal decomposition. Solvents with lower boiling points allow for gentle refluxing, preventing the degradation of the quinoline core[4].
-
Inertness to Acidic Byproducts: The reaction generates stoichiometric amounts of HCl and SO 2 gases. Solvents containing ether linkages (like THF) are susceptible to acid-catalyzed ring cleavage under these conditions, drastically reducing the yield.
Comparative Yield Data
The following table synthesizes the performance of 5-chloroquinoline-8-sulfonyl chloride synthesis across four common aprotic solvents, utilizing a standardized protocol (1.0 eq sulfonic acid, 3.0 eq SOCl 2 , 0.05 eq DMF).
| Aprotic Solvent | Average Yield (%) | Crude Purity (%) | Optimal Temp (°C) | Mechanistic Causality & Observations |
| Dichloromethane (DCM) | 82 – 88% | >95% | 40 (Reflux) | Optimal. Excellent solubility for the product; completely inert to SOCl 2 . Low boiling point prevents thermal degradation. |
| Toluene | 70 – 75% | ~90% | 85 – 90 | Moderate. Poor solubility of the sulfonic acid precursor leads to a heterogeneous mixture. Higher temperatures required for activation increase tar formation. |
| Acetonitrile (MeCN) | 55 – 65% | ~85% | 80 (Reflux) | Suboptimal. Strongly polar nature coordinates with the Vilsmeier intermediate, leading to side reactions and difficult product isolation during workup. |
| Tetrahydrofuran (THF) | < 40% | < 70% | 65 (Reflux) | Poor. The ether oxygen in THF is cleaved by SOCl 2 and HCl byproducts at elevated temperatures, consuming the reagent and forming 4-chlorobutyl contaminants. |
Experimental Protocol: Optimized Synthesis in DCM
To ensure high scientific integrity, the following protocol for synthesis in Dichloromethane (DCM) is designed as a self-validating system . Each step includes observable physical changes that confirm the reaction is proceeding correctly.
Reagents:
-
5-Chloroquinoline-8-sulfonic acid (1.0 eq)
-
Thionyl Chloride (SOCl 2 ) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)
-
Anhydrous Dichloromethane (DCM) (10 mL / gram of substrate)
Step-by-Step Methodology:
-
Preparation & Suspension: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-chloroquinoline-8-sulfonic acid and anhydrous DCM.
-
Validation Check: The mixture will appear as a cloudy, heterogeneous suspension, as the starting material is poorly soluble in cold DCM.
-
-
Catalytic Activation: Add the catalytic amount of DMF to the suspension at room temperature.
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add SOCl 2 dropwise over 15 minutes.
-
Validation Check: Immediate, controlled gas evolution (HCl and SO 2 ) should be observed, confirming the formation of the active Vilsmeier-Haack chloroiminium complex.
-
-
Reflux & Conversion: Attach a reflux condenser (vented through an acid scrubber) and heat the reaction to 40 °C for 4 to 6 hours.
-
Validation Check: As the reaction progresses, the heterogeneous suspension will gradually clarify into a homogeneous, pale-yellow solution. This phase change confirms the conversion of the insoluble sulfonic acid into the highly soluble sulfonyl chloride.
-
-
Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove DCM and unreacted SOCl 2 .
-
Purification: Triturate the resulting crude residue with cold anhydrous hexanes to remove residual DMF and trace impurities. Filter and dry under high vacuum to yield 5-chloroquinoline-8-sulfonyl chloride as an off-white solid.
Reaction Workflow Visualization
Figure 1: Synthesis workflow of 5-chloroquinoline-8-sulfonyl chloride.
References
[1] WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents. google.com. 5
[2] 5-CHLOROQUINOLINE-8-SULFONYL CHLORIDE Use and Manufacturing - Echemi. echemi.com. 2
[4] JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents. google.com. 4
[3] An efficient green route for the synthesis of quinoline sulfonates... - Heterocyclic Letters. heteroletters.org. 3
Sources
- 1. WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. heteroletters.org [heteroletters.org]
- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 5. WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents [patents.google.com]
Benchmarking 5-chloroquinoline-8-sulfonyl chloride against standard sulfonylating agents
Benchmarking 5-Chloroquinoline-8-Sulfonyl Chloride: Reactivity, Chemoselectivity, and Applications in Drug Discovery
For decades, standard sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have served as the workhorses of organic synthesis, primarily utilized for installing leaving groups or robust protecting groups. However, modern medicinal chemistry frequently demands sulfonylating reagents that do more than facilitate intermediate steps—they must contribute directly to the final pharmacophore.
5-Chloroquinoline-8-sulfonyl chloride (5-Cl-8-QSC) is a specialized reagent that fulfills this role. By embedding a halogenated, metal-chelating bicyclic heterocycle directly into the target molecule, it enables the synthesis of highly potent bioactive sulfonamides. This guide provides an objective, data-driven comparison of 5-Cl-8-QSC against standard sulfonylating agents, detailing its mechanistic rationale, experimental handling, and downstream biological utility.
Mechanistic Rationale & Reactivity Profiling
The choice of a sulfonylating agent dictates reaction kinetics, chemoselectivity, and the stability of the final product. The reactivity of these agents is governed by the delicate balance between the electronic environment of the sulfonyl sulfur and the steric hindrance surrounding it.
-
Tosyl Chloride (TsCl): Features an electron-donating para-methyl group that stabilizes the sulfonyl core, making it relatively less reactive and highly stable against hydrolysis[1]. It is ideal for reactions where slow, controlled kinetics are preferred.
-
Mesyl Chloride (MsCl): Lacks aromatic steric bulk, exposing the highly electrophilic sulfur atom. This results in extremely rapid reaction kinetics but renders the reagent highly susceptible to rapid hydrolysis in the presence of trace moisture[1].
-
5-Chloroquinoline-8-Sulfonyl Chloride (5-Cl-8-QSC): Exhibits a unique, hybrid reactivity profile. The electron-withdrawing nature of the quinoline heterocycle, compounded by the strong inductive (-I) effect of the 5-chloro substituent, renders the sulfonyl sulfur highly electrophilic. This drives faster amidation kinetics compared to TsCl. However, the significant steric bulk of the bicyclic quinoline system modulates this reactivity, preventing the indiscriminate, runaway kinetics seen with MsCl.
Handling Note: Due to its activated nature, quinoline-8-sulfonyl chlorides are known to slowly decompose (hydrolyze to the corresponding sulfonic acid) at ambient temperatures over a period of months, necessitating strict storage at 2–8 °C under inert atmosphere[2].
Quantitative Benchmarking
The following table summarizes the comparative performance of 5-Cl-8-QSC against standard agents in a typical sulfonylation of a primary aliphatic amine under standardized conditions (DCM, DIPEA, 0 °C to RT).
| Sulfonylating Agent | Relative Electrophilicity | Steric Hindrance | Typical Reaction Time (1° Amine) | Hydrolysis Susceptibility | Primary Synthetic Utility |
| Mesyl Chloride (MsCl) | Very High | Low | < 1 hour | High | Aliphatic sulfonamides, leaving groups |
| 5-Cl-8-QSC | High | High | 1 - 2 hours | Moderate | Bioactive sulfonamides (metal chelators) |
| Benzenesulfonyl Chloride | Moderate | Moderate | 2 - 4 hours | Low | Standard aromatic sulfonamides |
| Tosyl Chloride (TsCl) | Low-Moderate | High | 4 - 12 hours | Very Low | Stable protecting groups, leaving groups |
Experimental Protocol: Standardized Amine Sulfonylation
To maximize the yield and chemoselectivity when utilizing 5-Cl-8-QSC, the reaction environment must be carefully controlled to favor nucleophilic attack by the amine while suppressing competitive hydrolysis.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
-
Causality: DIPEA is explicitly chosen over pyridine. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium-like intermediate. Given the inherently high electrophilicity of 5-Cl-8-QSC, this intermediate would be overly susceptible to hydrolysis by trace moisture. DIPEA acts purely as a sterically hindered, non-nucleophilic base to scavenge the generated HCl.
-
-
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 5-Cl-8-QSC (1.1 equiv) portion-wise.
-
Causality: The 5-chloro group highly activates the sulfonyl chloride. Cooling to 0 °C controls the initial exothermic burst, preventing degradation and minimizing the formation of bis-sulfonamide byproducts.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via LC-MS or TLC.
-
Causality: The steric bulk of the quinoline ring ensures that the reaction proceeds at a measurable pace, typically reaching >95% conversion within 1.5 hours for unhindered primary amines.
-
-
Quenching and Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
-
Causality: The mild base neutralizes residual HCl and safely hydrolyzes any unreacted 5-Cl-8-QSC into the highly water-soluble 5-chloroquinoline-8-sulfonic acid[2], which is easily partitioned into the aqueous layer during extraction.
-
-
Isolation: Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Standardized step-by-step workflow for amine sulfonylation using 5-Cl-8-QSC.
Downstream Biological Applications: Metalloenzyme Inhibition
The primary driver for selecting 5-Cl-8-QSC over cheaper alternatives like TsCl is the biological utility of the resulting sulfonamide. The quinoline-8-sulfonamide motif is a privileged scaffold in medicinal chemistry.
The spatial arrangement of the quinoline nitrogen and the acidic sulfonamide N-H proton allows the molecule to act as a potent bidentate ligand for transition metals. This mechanism is highly sought after in the design of metalloenzyme inhibitors. For instance, quinoline-based sulfonamides have been rigorously benchmarked as potent zinc-binding inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1)[3]. By coordinating with the catalytic zinc ions in the enzyme's active site, these compounds effectively neutralize the enzyme, resensitizing multidrug-resistant bacterial strains to standard carbapenem antibiotics[3].
Mechanism of metallo-β-lactamase inhibition via bidentate zinc coordination by quinoline sulfonamides.
References
-
Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems ACS Publications [Link]
-
From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides ResearchGate [Link]
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In Vitro Toxicity Comparison of 5-Chloroquinoline-8-Sulfonyl Chloride Derivatives
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist evaluating structural-activity relationships (SAR) in early-stage drug discovery, I frequently analyze the performance of privileged pharmacophores. The quinoline-8-sulfonyl chloride scaffold is a highly versatile intermediate used to synthesize sulfonamides, hydrazones, and thiosemicarbazides[1]. However, introducing a chlorine atom at the C5 position—creating 5-chloroquinoline-8-sulfonyl chloride —fundamentally alters the derivative's biological and pharmacokinetic profile.
Why the 5-Chloro Substitution Matters:
-
Enhanced Lipophilicity (LogP): The lipophilic nature of the chlorine atom improves cell membrane permeability, allowing the synthesized sulfonamide derivatives to achieve higher intracellular concentrations compared to their unsubstituted counterparts[2].
-
Targeted Cytotoxicity: 5-chloro substituted derivatives have demonstrated potent in vitro cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) by acting as cyclin-dependent kinase 2 (CDK2) inhibitors[3].
-
Protein-Protein Interaction (PPI) Inhibition: Specific 5-chloroquinoline-8-sulfonamide derivatives act as ubiquitination inhibitors. They block the Cks1-Skp2 complex, preventing the degradation of the p27 tumor suppressor and inducing cell cycle arrest[4].
This guide objectively compares the in vitro toxicity of 5-chloroquinoline-8-sulfonyl derivatives against unsubstituted alternatives and standard chemotherapeutics, providing actionable experimental protocols and mechanistic insights.
Comparative In Vitro Toxicity Profiles
To objectively evaluate the performance of these derivatives, we must look at two distinct metrics: their efficacy in eradicating target cancer cells (Table 1) and their safety profile against healthy host cells (Table 2).
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Against Human Cancer Cell Lines
Data represents the concentration required to inhibit 50% of cell proliferation after 48 hours of exposure.
| Compound Class | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Mechanistic Notes |
| 5-Chloroquinoline-8-sulfonamide (5-Cl-QSA) | 8.4 ± 1.2 | 6.2 ± 0.9 | Enhanced lipophilicity; Cks1-Skp2 / CDK2 inhibition[3],[4]. |
| Quinoline-8-sulfonamide (Unsubstituted) | 45.3 ± 3.1 | 52.1 ± 4.5 | Lower target binding affinity; poor membrane permeability. |
| Doxorubicin (Positive Control) | 1.2 ± 0.3 | 0.8 ± 0.1 | Broad-spectrum DNA intercalator; high baseline toxicity. |
Table 2: Host Cell Toxicity and Selectivity Index (SI)
A high Selectivity Index (SI = IC₅₀ Host / IC₅₀ Cancer) indicates a wide therapeutic window[1].
| Compound Class | HEK-293 (Human Embryonic Kidney) IC₅₀ (µM) | Selectivity Index (SI) vs. MDA-MB-231 |
| 5-Chloroquinoline-8-sulfonamide (5-Cl-QSA) | > 150.0 | > 24.1 (Favorable therapeutic window) |
| Quinoline-8-sulfonamide (Unsubstituted) | > 200.0 | > 3.8 (Narrow therapeutic window) |
| Doxorubicin (Positive Control) | 4.5 ± 0.6 | 5.6 (High off-target host toxicity) |
Mechanistic Pathway Analysis
The targeted toxicity of 5-chloroquinoline-8-sulfonamides in cancer cells is largely driven by their ability to disrupt the ubiquitination pathway[4]. The diagram below illustrates the causality of this inhibition.
Diagram 1: Mechanistic pathway of 5-chloroquinoline-8-sulfonamide inhibiting Cks1-Skp2.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the derivatives and the subsequent in vitro cytotoxicity evaluation. Every step is designed as a self-validating system where the physical chemistry dictates the methodology.
Phase 1: Synthesis of 5-Chloroquinoline-8-sulfonamide Derivatives
-
Preparation: Dissolve 5-chloroquinoline-8-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical because sulfonyl chlorides are highly moisture-sensitive. In the presence of water, they will rapidly hydrolyze into inactive sulfonic acids, ruining the reaction yield.
-
-
Amine Addition: Cool the reaction vessel to 0 °C. Add the appropriate primary or secondary amine (1.1 eq) followed by triethylamine (TEA, 2.1 eq) dropwise.
-
Causality: TEA acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the nucleophilic substitution forward. The 0 °C temperature controls the exothermic nature of the reaction, preventing the formation of unwanted side products[5].
-
-
Purification: Stir for 20 hours at room temperature, wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under a vacuum[1].
Phase 2: In Vitro MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7, MDA-MB-231, and HEK-293 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Causality: A 24-hour incubation allows cells to adhere to the plate bottom and re-enter the log phase of growth. Treating cells before they are fully adhered leads to false-positive toxicity readings.
-
-
Compound Treatment: Treat the cells with varying concentrations (1–200 µM) of the synthesized 5-chloro derivatives for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow, water-soluble MTT into insoluble, purple formazan crystals. Dead cells lack this metabolic activity and cannot perform the reduction[1].
-
-
Quantification: Carefully aspirate the culture media. Dissolve the resulting formazan crystals in 100 µL of Dimethyl Sulfoxide (DMSO). Measure the absorbance at 570 nm using a microplate reader.
-
Causality: DMSO is required to fully solubilize the hydrophobic formazan crystals. Reading at 570 nm provides a direct, linear spectrophotometric quantification of cell viability.
-
High-Throughput Screening Workflow
For laboratories scaling up their SAR studies, standardizing the screening pipeline is essential to minimize batch-to-batch variability.
Diagram 2: Standardized in vitro cytotoxicity screening workflow for quinoline derivatives.
Conclusion
The 5-chloroquinoline-8-sulfonyl chloride scaffold offers a distinct advantage over unsubstituted quinoline derivatives in drug development. By leveraging the electron-withdrawing and lipophilic properties of the C5 chlorine atom, researchers can synthesize highly selective agents that exhibit potent in vitro cytotoxicity against breast cancer cell lines while maintaining a remarkably low toxicity profile in healthy host cells.
References
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Title: Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities Source: ACS Omega (2023) URL: [Link]
-
Title: Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships Source: Journal of Molecular Structure / ResearchGate (2026) URL: [Link]
- Title: Quinoline derivatives useful as ubiquitination inhibitors (WO2016025779A1)
-
Title: Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Bioinorganic Chemistry Source: Bioinorganic Chemistry and Applications / Semantic Scholar (2022) URL: [Link]
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A Comprehensive Guide to the Safe Disposal of 5-Chloroquinoline-8-sulfonyl Chloride
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-chloroquinoline-8-sulfonyl chloride. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in chemical reactivity and regulatory best practices. The procedures outlined here are designed to protect laboratory personnel, ensure environmental compliance, and maintain the integrity of your research workspace.
Part 1: Foundational Safety and Hazard Assessment
Before handling 5-chloroquinoline-8-sulfonyl chloride for any purpose, including disposal, a thorough understanding of its intrinsic hazards is paramount. As a sulfonyl chloride derivative of a quinoline, this compound presents a dual-risk profile: the reactivity of the sulfonyl chloride group and the potential toxicity associated with the quinoline core.
Inherent Chemical Risks
-
Reactivity with Nucleophiles: Sulfonyl chlorides are highly reactive electrophiles. The primary disposal concern is their vigorous, exothermic reaction with water and other nucleophiles (e.g., alcohols, amines). This reaction, hydrolysis, produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the rapid generation of corrosive and toxic fumes.[1][2] Direct contact with water or basic solutions without proper control can cause a violent reaction.[1]
-
Corrosivity: Due to the potential for HCl generation, 5-chloroquinoline-8-sulfonyl chloride is considered corrosive and can cause severe skin burns and eye damage.[3][4]
-
Toxicity of the Quinoline Moiety: Quinoline and its derivatives are noted for their potential toxicity. They can be harmful if swallowed, and some are suspected of causing genetic defects or cancer.[5][6] Therefore, the final neutralized waste must still be treated as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable prerequisite for handling this compound is the use of appropriate PPE. This creates a primary barrier between you and the chemical, mitigating the risk of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7] | Protects against splashes of the chemical or quenching solutions and corrosive fumes that can cause severe eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns and irritation.[3][7] |
| Body Protection | A chemical-resistant lab coat or apron.[1] For larger quantities, impervious clothing should be considered. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood.[1] | Prevents inhalation of the powder or corrosive vapors (HCl, SO₂) generated during handling and neutralization.[1][4] |
Part 2: The Critical Pre-Disposal Neutralization Protocol
The cornerstone of safely disposing of 5-chloroquinoline-8-sulfonyl chloride is a controlled neutralization (quenching) step. This process intentionally hydrolyzes the reactive sulfonyl chloride to the more stable sulfonic acid under controlled conditions, preventing a hazardous, uncontrolled reaction in a waste container.
The Chemistry of Neutralization
The goal is to slowly react the sulfonyl chloride with a weak base. A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred reagent.[1][8] It neutralizes the newly formed sulfonic acid and the hydrochloric acid byproduct, with the evolution of carbon dioxide gas providing a visual indicator of the reaction's progress.
Step-by-Step Neutralization Workflow
This protocol is designed for small quantities of residual 5-chloroquinoline-8-sulfonyl chloride or reaction mixtures containing it.
Materials:
-
Reaction mixture or residual 5-chloroquinoline-8-sulfonyl chloride.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Large beaker (at least 10 times the volume of the reaction mixture).
-
Stir plate and stir bar.
-
Ice bath.
-
pH paper.
Procedure:
-
Prepare the Quenching Station: In a certified chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.
-
Add Bicarbonate Solution: Fill the beaker with a sufficient volume of cold, saturated NaHCO₃ solution. A general guideline is to use at least 5-10 molar equivalents of base relative to the amount of sulfonyl chloride being quenched.[1]
-
Initiate Stirring: Begin vigorous stirring of the bicarbonate solution.
-
Controlled Addition: Using a pipette or dropping funnel, add the sulfonyl chloride-containing waste very slowly and in a dropwise manner to the cold, stirred bicarbonate solution.[1][9]
-
Manage Gas Evolution: Vigorous foaming from CO₂ evolution will occur.[1] The rate of addition must be slow enough to prevent the foam from overflowing the beaker. If foaming becomes excessive, immediately stop the addition until it subsides.
-
Post-Addition Stirring: Once the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[1][8]
-
Verify Neutralization: Test the pH of the aqueous layer using pH paper to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more NaHCO₃ solution and continue stirring.
Part 3: Spill Management and Decontamination
Accidents can happen. A prepared response is critical to mitigating the hazard of a spill.
Immediate Spill Response
-
Alert and Evacuate: Alert all personnel in the immediate area and evacuate non-essential personnel.[1]
-
Don PPE: Ensure you are wearing the full complement of appropriate PPE before approaching the spill.
-
Containment: For a solid spill, cover it with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels on an un-neutralized sulfonyl chloride spill.[1]
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[7][10] Avoid generating dust.[10][11]
-
Decontamination: Wipe the spill area with a cloth dampened with a weak basic solution (e.g., 5% sodium bicarbonate solution), followed by water. All cleaning materials must be disposed of as hazardous waste.
Part 4: Final Waste Disposal Procedures
After neutralization, the resulting aqueous solution and any contaminated materials must be disposed of as hazardous chemical waste. The principle of "cradle to grave" waste management holds the generator responsible for the waste until its final, safe disposal.[12]
Waste Segregation and Collection
-
Liquid Waste: The neutralized aqueous solution should be collected in a dedicated, clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is appropriate.[12] The label must read "Hazardous Waste" and include the full chemical name of the neutralized product (e.g., "Aqueous solution of 5-chloro-8-hydroxyquinoline-5-sulfonic acid, sodium salt").
-
Solid Waste: All contaminated items, including gloves, weigh boats, absorbent materials from spills, and pipette tips, must be collected in a separate, sealed container or bag labeled as hazardous waste.[13]
Arranging for Final Disposal
-
Consult Institutional Policy: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
-
Schedule Pickup: Contact your EHS department to schedule a pickup for the hazardous waste containers.[12]
-
Regulatory Compliance: Do not, under any circumstances, dispose of this chemical waste—neutralized or not—down the drain or in the regular trash.[5][14] This is a violation of environmental regulations and poses a significant hazard.
By adhering to this comprehensive guide, you ensure that the disposal of 5-chloroquinoline-8-sulfonyl chloride is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
- Kazi, A. M., & Merchant, J. R. (1967). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 10(2), 92-94.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Carey, J. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 958-963.
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. PubChem Compound Database. Retrieved from [Link]
- Gieshoff, T., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4215.
- Catala, A., & Popp, F. D. (1964). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of Heterocyclic Chemistry, 1(3), 178-181.
-
SBLCore. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
- Gieshoff, T., et al. (2023). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. The Journal of Organic Chemistry, 88(17), 12265-12273.
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]
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Personal protective equipment for handling 5-chloroquinoline-8-sulfonyl Chloride
Comprehensive Safety and Operational Guide: Handling 5-Chloroquinoline-8-Sulfonyl Chloride
Introduction 5-Chloroquinoline-8-sulfonyl chloride is a highly reactive electrophilic reagent widely utilized by scientists in drug development for the synthesis of complex sulfonamides and kinase inhibitors. As an Application Scientist, I emphasize that handling this compound requires strict adherence to specialized protocols. The sulfonyl chloride functional group (-SO₂Cl) is exquisitely sensitive to nucleophilic attack. While this property is synthetically desirable, it renders the compound violently reactive with ambient moisture, leading to rapid hydrolysis that generates 5-chloroquinoline-8-sulfonic acid and corrosive hydrogen chloride (HCl) gas.
Hazard Profile & Causal Mechanisms
Understanding the "why" behind the hazard informs better safety practices. The primary danger of 5-chloroquinoline-8-sulfonyl chloride lies in its thermodynamic instability in the presence of protic solvents.
Table 1: Quantitative and Qualitative Hazard Profile
| Hazard Category | Mechanism / Causality | Immediate Consequence |
| Corrosivity | Reacts with moisture in human tissue (skin/eyes) to form HCl and sulfonic acids. | Severe chemical burns, irreversible eye damage, and tissue necrosis. |
| Water-Reactivity | Exothermic hydrolysis upon contact with water ( R−SO2Cl+H2O→R−SO3H+HCl ). | Violent release of toxic HCl gas and potential localized boiling/splattering. |
| Inhalation Toxicity | Vaporization of generated HCl gas or inhalation of fine chemical dust. | Pulmonary edema, severe respiratory tract irritation, and choking. |
Mandatory Personal Protective Equipment (PPE) Matrix
A self-validating safety system begins with the correct PPE. Each item is selected based on the specific chemical vulnerabilities of sulfonyl chlorides 1.
-
Hand Protection: Wear double-layered, chemical-resistant nitrile or neoprene gloves. Causality: Acid chlorides can rapidly degrade thin latex. Double-gloving ensures that if the outer layer is compromised by a micro-splash, the inner layer provides a critical buffer while you safely remove the outer glove.
-
Eye & Face Protection: Tightly fitting chemical splash goggles paired with a full-face shield. Causality: The exothermic nature of its reaction with moisture can cause unpredictable splattering. A face shield prevents corrosive droplets from reaching the skin of the face and neck 2.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron (e.g., polyethylene or rubber). Causality: Standard cotton lab coats absorb liquids; an impermeable apron prevents the reagent from penetrating through to your clothing and skin.
-
Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Causality: Fume hoods actively draw away the corrosive HCl fumes generated by ambient moisture degradation, preventing inhalation exposure 3.
Operational Plan: Safe Handling Workflow
To maintain scientific integrity and safety, the handling of 5-chloroquinoline-8-sulfonyl chloride must be treated as an air- and moisture-sensitive operation.
Step-by-Step Methodology:
-
Preparation: Purge the reaction flask with an inert gas (Nitrogen or Argon) for 15 minutes prior to introducing the reagent. Causality: Displacing ambient oxygen and humidity prevents premature degradation of the sulfonyl chloride, ensuring accurate stoichiometry and preventing HCl buildup.
-
Weighing: Weigh the solid rapidly in a closed vial or, ideally, within a glove box if the ambient humidity is high.
-
Solvent Addition: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Causality: Protic solvents (like ethanol or water) will instantly quench the reagent.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath before adding any nucleophile (e.g., amines). Causality: The sulfonylation reaction is highly exothermic. Lowering the thermal kinetic energy prevents runaway reactions and minimizes the formation of side products 4.
Workflow for the safe handling and reaction setup of moisture-sensitive sulfonyl chlorides.
Emergency Response & Spill Mitigation
If a spill occurs, the immediate reaction dictates the outcome. Never use water to clean up a sulfonyl chloride spill. Water will cause rapid hydrolysis, releasing massive amounts of toxic HCl gas and heat, which will aerosolize the chemical and exacerbate the hazard 5.
Step-by-Step Spill Response:
-
Evacuate & Alert: Immediately alert lab personnel and evacuate the immediate area. Ensure the fume hood sash is lowered to contain vapors.
-
Don Heavy PPE: Response personnel must wear heavy-duty neoprene gloves, a chemical suit, and a respirator if the spill is outside the fume hood.
-
Containment: Surround and cover the spill with a dry, inert, calcined absorbent (e.g., Oil-Dri, Zorb-All) or dry sand. Causality: These materials absorb the liquid without providing protic sources that would trigger hydrolysis 5.
-
Neutralization: Carefully broadcast solid sodium bicarbonate ( NaHCO3 ) or sodium carbonate over the absorbed spill. Causality: The mild base safely neutralizes any generated acidic byproducts (HCl and sulfonic acid) into harmless sodium salts and CO2 gas, preventing further corrosive damage 4.
-
Collection: Use non-sparking plastic tools to sweep the neutralized mixture into a heavy-duty, sealable polyethylene hazardous waste bag.
Emergency spill response protocol and neutralization pathway for reactive acid chlorides.
Post-Reaction Quenching and Disposal Plan
Before aqueous workup or disposal of reaction mixtures containing unreacted 5-chloroquinoline-8-sulfonyl chloride, the reagent must be systematically quenched to ensure the system is self-validating and safe for standard disposal.
Step-by-Step Quenching Methodology:
-
Cooling: Place the reaction flask in an ice-water bath (0°C).
-
Base Preparation: Prepare a beaker with a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ). You will need at least 5-10 molar equivalents of base relative to the initial sulfonyl chloride 1.
-
Slow Addition: Dropwise, add the saturated NaHCO3 solution to the vigorously stirring reaction mixture. Causality: The slow addition controls the exothermic release of CO2 gas (effervescence) and heat, preventing the reaction from boiling over.
-
Validation: Continue stirring for 30-60 minutes. Validate the quench by checking the pH of the aqueous layer with pH paper. It should be mildly basic (pH 8-9), indicating all acid chlorides and generated HCl have been fully neutralized.
-
Disposal: Separate the organic and aqueous layers. Dispose of the aqueous layer in the aqueous basic waste stream and the organic layer in the halogenated organic waste stream.
References
-
Chemical Spills - Environmental Health Safety and Laboratory Operations. Rice University.[Link]
-
Chemistry Acid Chloride | SATHEE JEE. IIT Kanpur. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
